Ethyl 3-chloro-5-nitrobenzoate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDREMXRMEWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656050 | |
| Record name | Ethyl 3-chloro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156940-16-7 | |
| Record name | Ethyl 3-chloro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate: Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Characterized by the presence of an ethyl ester, a chloro group, and a nitro group on a benzene ring, this molecule presents three distinct points for chemical modification. The specific 1,3,5-substitution pattern, coupled with the electron-withdrawing nature of the nitro and chloro groups, imparts unique reactivity to the molecule. For professionals in pharmaceutical and agrochemical research, understanding the properties and synthetic utility of this compound is crucial for the design and development of novel, complex molecules with potential biological activity. Its precursor, 3-Chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the production of herbicides and pesticides.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity, offering a foundational resource for its application in advanced scientific research.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-chloro-5-nitrobenzoic acid ethyl ester; Benzoic acid, 3-chloro-5-nitro-, ethyl ester | [2][3] |
| CAS Number | 1156940-16-7 | [2][3][4] |
| Molecular Formula | C₉H₈ClNO₄ | [2][3][4] |
| Molecular Weight | 229.62 g/mol | [2][4] |
| Appearance | White to yellow solid (inferred from similar compounds) | [5] |
| Melting Point | Not readily available in literature | |
| Boiling Point | Not readily available in literature | [6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone) and poorly soluble in water. | |
| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed. Recommended storage at 2-8°C. | [7] |
Synthesis of this compound
The primary route for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 3-chloro-5-nitrobenzoic acid. This is a classic acid-catalyzed condensation reaction with ethanol. The precursor acid is typically synthesized via the nitration of 3-chlorobenzoic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 3-chloro-5-nitrobenzoic acid. The reaction is an equilibrium process, and using excess ethanol as the solvent drives the reaction toward the product.[8][9]
Materials:
-
3-chloro-5-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-5-nitrobenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol, which acts as both reactant and solvent (e.g., 10-15 mL per gram of acid).
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol). The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.
-
Neutralization: Pour the concentrated mixture into a beaker containing ice-cold water. A precipitate may form. Slowly add saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted carboxylic acid until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to afford pure this compound.
Chemical Reactivity and Synthetic Utility
This compound is a valuable synthetic intermediate due to its three distinct functional groups, which can be selectively targeted. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring.
Key Reactivity Pathways
Caption: Major reaction pathways for this compound.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) under various conditions (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with H₂/Pd-C). The resulting product, ethyl 3-amino-5-chlorobenzoate, is a critical building block. The newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, making it a cornerstone for building diversity in drug discovery programs.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the nitro group located meta to it, although activation is strongest from ortho and para positions. Under forcing conditions with strong nucleophiles (e.g., alkoxides, amines), the chloro group can be displaced to introduce new functionalities directly onto the aromatic ring.
-
Ester Group Manipulations: The ethyl ester can be hydrolyzed back to the parent carboxylic acid using either acidic or basic conditions. It can also be converted to amides by reacting with amines (amidation) or undergo transesterification in the presence of another alcohol and a catalyst.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes a common method for reducing the nitro group to an amine using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, create a slurry of this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Acidification: Heat the mixture to reflux and add a small amount of concentrated HCl or acetic acid to initiate the reaction. The reaction is often exothermic.
-
Reaction: Maintain the reflux with vigorous stirring for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Basification and Filtration: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute NaOH solution to quench the acid and precipitate iron salts. The mixture should be basic (pH > 8).
-
Work-up: Filter the slurry through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and washes. If significant water is present, transfer to a separatory funnel. The product may be extracted into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-amino-5-chlorobenzoate.
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related isomers like Ethyl 2-chloro-5-nitrobenzoate suggest appropriate caution should be exercised.
-
Hazards: The compound is likely to be irritating to the eyes, respiratory system, and skin.[6] Harmful if swallowed or absorbed through the skin.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
-
Decomposition: Hazardous decomposition products may include hydrogen chloride, nitrogen oxides, and carbon oxides upon combustion.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[7]
Conclusion
This compound is a synthetically valuable compound whose utility is rooted in the strategic placement of its three functional groups. The ability to selectively manipulate the ester, chloro, and nitro moieties allows for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound represents a versatile scaffold for generating libraries of novel substances. The protocols and reactivity data presented in this guide provide a solid framework for leveraging the chemical potential of this compound in research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. This compound CAS#: 1156940-16-7 [m.chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 7. 1156940-16-7|this compound|BLD Pharm [bldpharm.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound with the CAS number 1156940-16-7 and the molecular formula C₉H₈ClNO₄ [1][2][3]. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its role as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical development. As a strategically functionalized benzene ring, it offers multiple reaction sites for the construction of complex molecular architectures. This document will delve into the technical details of its preparation, explore the electronic effects governing its reactivity, and discuss its potential applications, providing a critical resource for scientists engaged in synthetic and medicinal chemistry.
Compound Identification and Properties
This compound is a key organic intermediate characterized by the presence of an ethyl ester, a chloro group, and a nitro group on a benzene ring. These functional groups are positioned at the 1, 3, and 5 positions, respectively.
| Property | Value | Source |
| CAS Number | 1156940-16-7 | [1][2][3] |
| Molecular Formula | C₉H₈ClNO₄ | [1][2][3] |
| Molecular Weight | 229.62 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)Cl)--INVALID-LINK--[O-] | [1] |
Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a well-established and efficient method for producing the ethyl ester.
Synthetic Pathway Overview
The synthesis is a two-step process starting from a suitable chlorotoluene, which is first nitrated and then oxidized to the carboxylic acid, followed by esterification. A more direct route begins with the commercially available 3-chloro-5-nitrobenzoic acid.
Caption: Fischer esterification of 3-chloro-5-nitrobenzoic acid.
Detailed Experimental Protocol (Adapted from Fischer Esterification of 3-nitrobenzoic acid)
This protocol is adapted from a standard Fischer esterification procedure and should be optimized for specific laboratory conditions.
Materials:
-
3-chloro-5-nitrobenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-5-nitrobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of ethanol) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring.
Electrophilic Aromatic Substitution
The nitro group and the ethyl ester group (specifically, the carbonyl part) are strong deactivating groups, directing incoming electrophiles to the meta-positions relative to themselves. The chloro group is also deactivating but is an ortho-, para-director. The positions on the ring are C2, C4, and C6 relative to the ester. All these positions are activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro and ester groups.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. The chloro group can act as a leaving group in SₙAr reactions. The positions ortho and para to the nitro group are particularly activated. In this molecule, the chloro group is meta to the nitro group, which makes direct SₙAr at the chlorine less favorable than if it were in an ortho or para position. However, the overall electron-poor nature of the ring still facilitates nucleophilic attack.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is a common strategy in the synthesis of more complex molecules, as the resulting aniline derivative is a versatile building block.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
Substituted nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals. The precursor, 3-chloro-5-nitrobenzoic acid, is noted for its use as an intermediate in the synthesis of anti-inflammatory and analgesic drugs[4][5]. The ethyl ester derivative shares this utility, often being used to modify solubility or as a protecting group for the carboxylic acid during multi-step syntheses.
While specific, publicly disclosed drug synthesis pathways explicitly starting from this compound are not abundant, its structural motifs are present in various biologically active molecules. The transformation of the nitro group to an amine, for instance, opens up a plethora of synthetic possibilities for creating amide, sulfonamide, or urea linkages, which are common in drug molecules.
Spectroscopic Data (Predicted)
-
¹H NMR: The three aromatic protons would appear as distinct signals in the downfield region (likely between 7.5 and 8.5 ppm). The ethyl group would show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group in the upfield region.
-
¹³C NMR: The spectrum would show signals for the nine carbon atoms, including the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-150 ppm range), and the two carbons of the ethyl group.
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Cl stretching vibrations. An IR spectrum for the similar compound, ethyl 3-nitrobenzoate, is available through the NIST WebBook[6].
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 1156940-16-7 [amp.chemicalbook.com]
- 3. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 6. Ethyl 3-nitrobenzoate [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Ethyl 3-chloro-5-nitrobenzoate in Common Organic Solvents
Introduction
Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1][2] Its structure, featuring an ethyl ester, a chloro group, and a nitro group attached to a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The functional groups present on the aromatic ring significantly influence its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its determination, and insights into the practical applications of this data for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] The molecular structure of this compound imparts a moderate polarity. The presence of the polar nitro (-NO₂) and ester (-COOCH₂CH₃) groups contributes to its ability to interact with polar solvents, while the nonpolar benzene ring and the chloro (-Cl) group favor solubility in less polar to nonpolar organic solvents. The ester group can act as a hydrogen bond acceptor, further influencing its interactions with protic solvents.
Based on the solubility characteristics of structurally similar compounds, such as ethyl 4-nitrobenzoate and chloronitrobenzenes, a predicted solubility profile for this compound can be established.[6][7][8][9] Ethyl 4-nitrobenzoate is reported to be soluble in organic solvents like ethanol, acetone, and ether, with limited solubility in water.[7] Similarly, chloronitrobenzenes are generally soluble in common organic solvents.[2][9] Therefore, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents, and lower solubility in highly nonpolar solvents and water.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The polar hydroxyl group of methanol can interact favorably with the polar nitro and ester groups of the solute. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability promote dissolution.[10] | |
| Isopropanol | Moderate | The bulkier alkyl group of isopropanol may slightly reduce its effectiveness as a solvent compared to methanol and ethanol. | |
| Water | Low / Insoluble | The large nonpolar aromatic ring and the chloro group are expected to dominate, leading to poor aqueous solubility.[7][8] | |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can effectively solvate the polar regions of the solute molecule.[6] |
| Acetonitrile | High | The polar nitrile group and its ability to dissolve a wide range of organic compounds suggest good solubility.[11] | |
| Dimethylformamide (DMF) | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is another highly polar aprotic solvent with excellent solvating power for many organic molecules. | |
| Ethyl Acetate | High | The ester functionality of ethyl acetate is similar to that of the solute, promoting solubility based on the "like dissolves like" principle.[12] | |
| Tetrahydrofuran (THF) | High | THF is a moderately polar ether that is a good solvent for a wide range of organic compounds. | |
| Nonpolar | Dichloromethane (DCM) | High | While having a dipole moment, DCM is often considered a nonpolar solvent and is effective at dissolving many organic compounds. |
| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, leading to moderate solubility. | |
| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the solute. | |
| Diethyl Ether | Moderate | The ether functionality provides some polarity, and it is generally a good solvent for many organic compounds.[7] |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature (e.g., room temperature, 25°C).
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or test tubes with screw caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid ensures that a saturated solution is formed.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Gravimetric Method:
-
Weigh the vial containing the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in terms of g/100 mL or other desired units.
-
-
Chromatographic/Spectroscopic Method:
-
Accurately dilute the filtered aliquot with a known volume of the same solvent.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Back-calculate the concentration in the original saturated solution.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Data Interpretation and Applications
The solubility data of this compound is instrumental in various stages of chemical research and development:
-
Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. The solubility data guides the selection of an appropriate reaction medium.
-
Purification by Recrystallization: Recrystallization is a common technique for purifying solid organic compounds.[13] An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.[14] The solubility data helps in identifying suitable solvents or solvent pairs for efficient purification.
-
Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is fundamental for developing stable and bioavailable drug formulations.
-
Extraction Processes: Solubility differences in immiscible solvents are the basis for liquid-liquid extraction. Knowledge of the solubility of this compound in various solvents allows for the design of efficient extraction protocols.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [wap.guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Comprehensive Safety and Handling Guide for Ethyl 3-chloro-5-nitrobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its molecular structure, featuring a chlorinated and a nitro functional group on the benzene ring, imparts specific reactivity that is useful in drug discovery and development.[1] However, these same functional groups necessitate a rigorous and informed approach to safety and handling.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Given the limited publicly available toxicological data for this specific compound, the protocols outlined herein are based on established best practices for handling related nitroaromatic and chlorinated compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, maintain experimental integrity, and comply with regulatory standards.
Compound Identification and Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. While comprehensive experimental data for this compound is not widely published, the available information is summarized below. The absence of data for key metrics like melting point and boiling point underscores the need for cautious handling.
| Property | Value | Source |
| CAS Number | 1156940-16-7 | [2][3][4][5] |
| Molecular Formula | C9H8ClNO4 | [2][3][5][6] |
| Molecular Weight | 229.62 g/mol | [2][3][6][7] |
| Appearance | Solid | [6] |
| Boiling Point | ~327.0 °C (Predicted) | [3] |
| Density | ~1.369 g/cm³ (Predicted) | [3] |
| Solubility | Low water solubility is likely | [8] |
Hazard Identification and Toxicological Profile
This compound is classified as an irritant.[6] The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory system.[6][7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[6][8]
-
Skin Irritation: Causes skin irritation and may be harmful if absorbed.[6][7][8][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7][8][9]
-
Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[6][10]
Comprehensive toxicological data, such as LD50/LC50 values, are not available.[6] The compound is not listed as a carcinogen by the ACGIH, IARC, or NTP.[6][10] However, the lack of data does not imply safety. Therefore, it is prudent to handle this compound as potentially toxic.
The Hierarchy of Controls for Safe Handling
A systematic approach to safety prioritizes the most effective measures for risk reduction. The hierarchy of controls is a fundamental concept in chemical safety that moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.
Caption: The Hierarchy of Controls model for mitigating chemical exposure risk.
Engineering Controls
Engineering controls are the most effective way to isolate personnel from chemical hazards.
-
Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations of any chemical low.[6][9]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6][12]
Administrative Controls
These are work policies and procedures that reduce exposure duration, frequency, and severity.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing work.
-
Labeling: All containers of this compound must be clearly labeled with the full chemical name and appropriate hazard warnings.[11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It should never be the sole method of protection.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes.[12] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11][12][13] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[12] Always inspect gloves for tears or degradation before use and change them immediately if contamination occurs. |
| Body Protection | Laboratory Coat | A full-length, flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[11][12] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Required if dust formation is likely or when working outside of a fume hood.[6][12] |
Standard Operating Procedures
General Handling and Use Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[12] Use a spatula for transfers and avoid actions that could generate airborne particles.
-
During Experimentation: Keep all containers with the compound clearly labeled and closed when not in use.
-
Post-Handling: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[9][12] Decontaminate the work surface.
Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6][8][12]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][8][12]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6][8][9]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is required in the event of exposure.
-
Inhalation: Move the exposed person to fresh air at once.[6] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[6][9] Get medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.[6]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention.[6]
Spill Management
The response to a spill depends on its size and location.
Caption: Logical workflow for responding to a chemical spill.
Protocol for a Minor Solid Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a respirator to avoid inhaling dust.[12]
-
Contain: Prevent the powder from spreading.
-
Clean Up: Carefully sweep or vacuum up the material.[6][12] Do NOT use methods that generate dust. Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste.[6][12]
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[12]
-
Report: Report the incident to the laboratory supervisor.
For major spills, evacuate the area immediately and contact your institution's emergency response personnel.[14][15]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][16]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, chlorine, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or contaminated solid material in a designated, clearly labeled, and sealed container for solid hazardous waste.[11][17]
-
Contaminated Materials: Any disposable items (e.g., gloves, absorbent pads, weighing paper) that are contaminated must be placed in the designated solid hazardous waste container.[11]
-
Container Rinsate: The first rinse of an empty container must be collected and disposed of as hazardous waste.[17]
-
Regulations: All disposal must be conducted in strict accordance with federal, state, and local regulations.[6][9] Do not dispose of this chemical down the drain or in regular trash.
Conclusion
This compound is a compound with significant utility in scientific research, but it requires careful and informed handling. The potential for skin, eye, and respiratory irritation, combined with a lack of comprehensive toxicological data, mandates a conservative approach to safety. By implementing the hierarchy of controls—prioritizing engineering and administrative measures and supplementing them with appropriate PPE—researchers can effectively mitigate the risks associated with this compound. Strict adherence to the handling, storage, emergency, and disposal protocols outlined in this guide is essential for protecting the health and safety of all laboratory personnel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1156940-16-7 [amp.chemicalbook.com]
- 4. This compound CAS#: 1156940-16-7 [m.chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 7. Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. carlroth.com [carlroth.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-chloro-5-nitrobenzoate
This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 3-chloro-5-nitrobenzoate (C₉H₈ClNO₄), a compound of interest in synthetic chemistry and drug discovery.[1] Given the limited availability of published experimental spectra for this specific molecule, this document leverages expert knowledge of spectroscopic principles and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers with a robust framework for the identification and characterization of this compound.
Molecular Structure and Key Features
This compound is an aromatic ester. Its structure, characterized by a benzene ring substituted with a chloro group, a nitro group, and an ethyl ester group at positions 3, 5, and 1 respectively, dictates its unique spectral signature. The electron-withdrawing nature of the nitro and chloro groups, along with the ester functionality, significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing substituents on the benzene ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H-2) | ~8.5 | t | ~1.5 | 1H |
| Ar-H (H-4) | ~8.3 | t | ~2.0 | 1H |
| Ar-H (H-6) | ~8.7 | t | ~1.8 | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
Interpretation and Rationale:
-
Aromatic Protons (H-2, H-4, H-6): The strong deshielding effect of the two electron-withdrawing groups (nitro and chloro) and the ester group will shift the aromatic protons downfield into the 8.3-8.7 ppm region. The protons at H-2 and H-6 are ortho to the ester group, while H-4 is positioned between the chloro and nitro groups. The small triplet-like multiplicity arises from meta-coupling to the other two aromatic protons.
-
Ethyl Group Protons: The methylene protons (-OCH₂CH₃) are adjacent to the ester oxygen, resulting in a downfield shift to approximately 4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and will therefore resonate upfield at around 1.4 ppm as a triplet, coupled to the two methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~164 |
| C-Cl | ~135 |
| C-NO₂ | ~148 |
| C-COOEt | ~133 |
| Ar-CH (C-2) | ~128 |
| Ar-CH (C-4) | ~125 |
| Ar-CH (C-6) | ~132 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the most downfield position, around 164 ppm.
-
Aromatic Carbons: The carbons directly attached to the electron-withdrawing chloro and nitro groups (C-3 and C-5) will be significantly deshielded. The carbon attached to the ester group (C-1) will also be downfield. The protonated aromatic carbons (C-2, C-4, C-6) will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be around 62 ppm due to its attachment to the oxygen atom. The terminal methyl carbon (-OCH₂CH₃) will be the most upfield signal, at approximately 14 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1730 | Strong |
| N=O stretch (asymmetric) | ~1530 | Strong |
| N=O stretch (symmetric) | ~1350 | Strong |
| C-O stretch (ester) | 1300-1150 | Strong |
| C-Cl stretch | 800-600 | Medium |
Interpretation and Rationale:
-
C=O Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.
-
N=O Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
-
C-O Stretches: The C-O stretching vibrations of the ester group will appear as strong bands in the 1300-1150 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretch will be present in the fingerprint region, typically between 800 and 600 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.[5][6][7]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 229, corresponding to the molecular weight of the compound.[1] The presence of chlorine will result in a characteristic M+2 peak at m/z = 231 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments:
-
Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 184 (M - 45) is expected from the cleavage of the ethoxy group.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 200 (M - 29) may be observed due to the loss of the ethyl radical.
-
Loss of NO₂: A peak at m/z = 183 (M - 46) could result from the loss of the nitro group.
-
Further Fragmentations: The initial fragments can undergo further fragmentation, leading to a complex pattern in the lower mass region.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C (with proton decoupling) should be used.
-
Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[9]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.[10]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[11]
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum plotting ion intensity versus mass-to-charge ratio (m/z).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparison with related structures, offers a valuable resource for researchers working with this compound. The provided protocols outline the standard procedures for obtaining experimental data, which can then be compared against the predictions laid out in this document for confident structural verification.
References
- 1. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. bitesizebio.com [bitesizebio.com]
IUPAC name and synonyms for Ethyl 3-chloro-5-nitrobenzoate.
An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate for Advanced Research and Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for professionals in pharmaceutical and agrochemical research. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications as a versatile building block in organic synthesis. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers aiming to leverage this compound in complex molecular design and drug development workflows.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational to reproducible science. This compound is systematically named according to IUPAC conventions, ensuring universal recognition.[1] However, various synonyms and registry numbers are also used in commercial and academic databases.
The IUPAC name, This compound , clearly defines the structure: an ethyl ester of a benzoic acid molecule substituted with a chlorine atom at position 3 and a nitro group at position 5, relative to the carboxylate group.[1][2]
For ease of reference and procurement, the following identifiers are crucial:
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1156940-16-7 | ChemicalBook, PubChem[1][3][4] |
| Molecular Formula | C₉H₈ClNO₄ | Appchem, PubChem[1][5] |
| Molecular Weight | 229.62 g/mol | PubChem, ChemicalBook[1][3][4] |
| Synonyms | Benzoic acid, 3-chloro-5-nitro-, ethyl ester; 3-chloro-5-nitrobenzoic acid ethyl ester | PubChem[1] |
| InChIKey | ULVDREMXRMEWOP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)Cl)--INVALID-LINK--[O-] | Appchem, PubChem[1][5] |
Physicochemical and Safety Profile
Understanding the physicochemical properties of this compound is paramount for its handling, reaction setup, and purification. The safety profile dictates the necessary engineering controls and personal protective equipment (PPE) required for safe laboratory practice.
| Property | Value | Notes |
| Boiling Point | 327.0 ± 22.0 °C | Predicted value; indicates low volatility under standard conditions.[4] |
| Density | 1.369 ± 0.06 g/cm³ | Predicted value.[4] |
| Appearance | White to pale yellow solid | Typical for aromatic nitro compounds. |
| Storage | Store sealed in a dry environment at 2-8°C | Recommended to prevent hydrolysis of the ester and maintain long-term stability.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Sparingly soluble in water. | The ester functionality and aromatic ring confer good solubility in organic media. |
Safety Considerations: While a specific MSDS is not publicly available, the constituent functional groups suggest the following hazards. Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a certified chemical fume hood.
-
Hazardous Decomposition: Upon combustion, may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).
-
Health Hazards: May cause skin and eye irritation. Ingestion and inhalation should be avoided. Aromatic nitro compounds are often associated with toxicity.
Synthesis and Purification Workflow
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 3-chloro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a classic, reliable method.
The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using an excess of the alcohol reactant (ethanol) is a key strategy to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).
-
Reagent Addition: Add anhydrous ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring. The addition of acid is exothermic and should be done carefully.
-
Reaction: Heat the mixture to reflux (approximately 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice water.
-
Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. This step removes the acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure this compound.
Reactivity and Synthetic Applications
This compound is a valuable intermediate due to its trifunctional nature. The ester, chloro, and nitro groups each offer distinct handles for further chemical modification. The electron-withdrawing nature of both the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in synthesizing aniline derivatives, which are precursors to a vast array of pharmaceuticals, including anti-inflammatory agents.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines). The presence of the strongly electron-withdrawing nitro group in the meta position provides moderate activation for this reaction.
-
Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. Alternatively, it can be directly converted to an amide via aminolysis.
Caption: Key reaction pathways for this compound.
This versatility makes the compound a strategic starting material in multi-step syntheses where sequential modification of the functional groups is required. Its precursor, 3-chloro-5-nitrobenzoic acid, is noted for its use in creating pharmaceuticals and agrochemicals, a role directly inherited by its ethyl ester derivative.[7]
Analytical Characterization Protocols
Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete and self-validating characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Sample Prep: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Signals:
-
A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group.
-
A quartet at ~4.4 ppm (2H), corresponding to the methylene (-OCH₂-) protons of the ethyl group.
-
Three distinct signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H, corresponding to the three protons on the substituted benzene ring. The specific splitting patterns (e.g., triplets, doublets of doublets) will depend on their coupling constants.
-
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Sample Prep: Analyze as a thin film on a salt plate (if liquid/low melting) or as a KBr pellet (if solid).
-
Expected Peaks:
-
~1720-1740 cm⁻¹: A strong C=O stretch, characteristic of the ester carbonyl group.
-
~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches, respectively, confirming the presence of the nitro group.
-
~1100-1300 cm⁻¹: C-O stretch from the ester linkage.
-
~700-800 cm⁻¹: C-Cl stretch.
-
-
-
MS (Mass Spectrometry):
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.0. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for [M] and [M+2] peaks) will be a definitive indicator of its presence.
-
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and reactivity. Its synthesis via Fischer esterification is robust and scalable. The compound’s true utility lies in its capacity for selective, orthogonal chemical modifications at its three functional sites, making it an essential building block for medicinal chemists and material scientists in the development of novel, complex molecules. The protocols and data presented in this guide provide the authoritative grounding necessary for its successful application in advanced research settings.
References
- 1. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. According to IUPAC convention name of the following class 12 chemistry CBSE [vedantu.com]
- 3. This compound CAS#: 1156940-16-7 [m.chemicalbook.com]
- 4. This compound | 1156940-16-7 [amp.chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to the Application of Ethyl 3-chloro-5-nitrobenzoate in the Synthesis of Advanced Research Intermediates
Abstract
Ethyl 3-chloro-5-nitrobenzoate is a strategically functionalized aromatic compound that serves as a versatile and highly valuable starting material in modern synthetic research. Its unique electronic properties, dictated by the presence of an electron-withdrawing nitro group, a nucleophilically displaceable chloro substituent, and a modifiable ethyl ester, render it an ideal precursor for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core applications, focusing on a representative synthetic pathway toward scaffolds for potent kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK). We will elucidate the causality behind key experimental transformations, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for each critical step, alongside workflow visualizations and a discussion of the underlying biological context, offering researchers a comprehensive resource for leveraging this powerful chemical tool.
Introduction: Chemical Reactivity and Strategic Value
This compound, with the molecular formula C₉H₈ClNO₄, is a crystalline solid at standard conditions.[1] Its utility in scientific research stems directly from the predictable and exploitable reactivity of its three principal functional groups.
The cornerstone of its reactivity is the powerful electron-withdrawing nature of the nitro (-NO₂) group. Positioned meta to the chloro and ester groups, the nitro group strongly deactivates the benzene ring towards electrophilic substitution but, critically, activates it for Nucleophilic Aromatic Substitution (SNAr) .[2] This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the C3 position becomes an excellent leaving group, susceptible to displacement by a wide array of nucleophiles.[2][3] This predictable reactivity makes it a superior building block for creating substituted aniline and phenoxy ether derivatives, which are common motifs in medicinal chemistry.[4][5]
The ethyl ester and nitro functionalities themselves are gateways to further diversification. The nitro group can be readily reduced to a primary amine, a key functional handle for amide bond formation, diazotization, or for modulating the electronic properties of the aromatic ring.[6] The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular elaboration.[7] This trifecta of reactivity allows for a logical and sequential synthetic strategy, making this compound a preferred starting material for generating libraries of complex small molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 229.62 g/mol | [1] |
| Molecular Formula | C₉H₈ClNO₄ | [1] |
| CAS Number | 1156940-16-7 | [1] |
| Appearance | Pale brown solid | [5] |
| Melting Point | 140-148 °C | [5] |
| Storage | 2-8 °C | [8] |
Core Application: Synthesis of a Scaffold for Focal Adhesion Kinase (FAK) Inhibitors
To illustrate the practical utility of this compound, this guide will detail a representative, multi-step synthesis of an advanced intermediate (a substituted 3,5-diaminobenzoate scaffold) that forms the core of potent kinase inhibitors, such as the Focal Adhesion Kinase (FAK) inhibitor VS-4718 .[2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various human cancers, making it a high-value therapeutic target.[9]
The following sections provide detailed, self-validating protocols for the three key transformations that convert the simple starting material into a highly functionalized scaffold ready for final elaboration.
Step 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
The first and most critical transformation is the SNAr reaction. The nitro group's activation of the C-Cl bond allows for a facile displacement with a suitable amine nucleophile. This protocol describes a representative reaction with 4-methoxyaniline.
-
Materials:
-
This compound (1.0 eq)
-
4-methoxyaniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add 4-methoxyaniline (1.2 eq) followed by DIPEA (1.5 eq) to the stirred solution. The base (DIPEA) is critical to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and finally with brine. This washing sequence removes residual DMF and acidic/basic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product, Ethyl 3-((4-methoxyphenyl)amino)-5-nitrobenzoate.
-
Caption: General laboratory workflow for the SNAr reaction.
Step 2: Catalytic Reduction of the Nitro Group
With the first point of diversity introduced, the nitro group is now converted to a primary amine. This transformation is crucial as it dramatically alters the electronic character of the ring and provides a new reactive handle for subsequent functionalization. Catalytic hydrogenation is a clean and efficient method for this purpose.[2][6]
-
Materials:
-
Ethyl 3-((4-methoxyphenyl)amino)-5-nitrobenzoate (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or Parr shaker)
-
Celite®
-
-
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled with care.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. For larger scales, a Parr hydrogenation apparatus is recommended.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-16 hours).
-
Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the desired product, Ethyl 3-amino-5-((4-methoxyphenyl)amino)benzoate, which is often pure enough for the next step without further purification.
-
Caption: Standard workflow for catalytic hydrogenation.
Step 3: Palladium-Catalyzed Suzuki Cross-Coupling
After reduction, the chloro-substituent remains. While less reactive than in the starting material (due to the now electron-donating amine groups), it can still participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[10] This allows for the introduction of aryl or heteroaryl groups, a key step in building the bi-aryl structures common in kinase inhibitors. First, the nitro group of the starting material is reduced to an amine, and then the chloro group is used in the coupling.
-
Materials:
-
Ethyl 3-amino-5-chlorobenzoate (1.0 eq) (Prepared by reduction of this compound)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry reaction vessel, add Ethyl 3-amino-5-chlorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water). Degassing the solvent by bubbling with argon for 15-20 minutes prior to use is crucial to prevent catalyst oxidation.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine to remove the base and inorganic byproducts.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired bi-aryl product.
-
Caption: A typical experimental workflow for the Suzuki coupling.
Biological Context: FAK Signaling and Inhibition
The synthetic scaffolds derived from this compound are potent modulators of critical cell signaling pathways. In the context of our example, Focal Adhesion Kinase (FAK) is a key node in integrin and growth factor receptor signaling.[4] Upon activation by extracellular matrix (ECM) binding to integrins, FAK autophosphorylates at Tyr397, creating a high-affinity binding site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, activating pro-survival and pro-proliferative pathways such as PI3K/Akt and Ras/MEK/ERK.[8]
FAK inhibitors like VS-4718 are ATP-competitive, binding to the kinase domain of FAK and preventing the phosphorylation of Tyr397.[12] This action blocks the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on FAK signaling for survival and metastasis.[12]
FAK Signaling Pathway and Point of Inhibition
Caption: Simplified FAK signaling cascade and the inhibitory action of VS-4718.
Conclusion and Future Outlook
This compound demonstrates exceptional value as a foundational reagent in chemical research, particularly for drug discovery and medicinal chemistry. As illustrated through the representative synthesis of a FAK inhibitor scaffold, its strategically positioned functional groups allow for a sequence of high-yielding and predictable reactions—SNAr, nitro reduction, and cross-coupling—to rapidly build molecular complexity. The protocols described herein are robust and adaptable, providing a solid framework for researchers to develop novel analogues and explore new chemical space.
Beyond the applications discussed, this building block is equally suited for the synthesis of other important heterocyclic systems, such as benzisoxazoles or quinolines, and can be employed in materials science for the creation of novel dyes or functional polymers. The continued exploration of its reactivity will undoubtedly cement its role as a staple in the synthetic chemist's toolbox.
References
- 1. imrpress.com [imrpress.com]
- 2. VS-4718 - LKT Labs [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
A Researcher's Guide to Procuring High-Purity Ethyl 3-chloro-5-nitrobenzoate
In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the integrity of starting materials is paramount. The reproducibility of experimental results and the safety and efficacy of the final product are directly linked to the purity of the chemical reagents used. Ethyl 3-chloro-5-nitroben[1][2]zoate (CAS No. 1156940-16-7) is a key building block whose quality can significantly influence the outcome of complex synthetic pathways. This guide provides a tec[3][4]hnical framework for researchers, scientists, and drug development professionals on how to strategically source and qualify high-purity Ethyl 3-chloro-5-nitrobenzoate, ensuring the reliability and success of their research endeavors.
The Critical Impact of Purity in Research and Development
In drug discovery and development, the use of high-purity chemicals is not merely a preference but a stringent requirement. Impurities, even at trace[5][6] levels, can have significant consequences:
-
Altered Biological Activity: Uncharacterized impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data or unexpected toxicity.
-
Side Reactions: R[7]eactive impurities can initiate unintended side reactions, reducing the yield of the desired product and complicating purification processes.
-
Compromised Final P[1]roduct: Impurities in starting materials can be carried through multi-step syntheses, potentially contaminating the final active pharmaceutical ingredient (API) and affecting its safety and efficacy.
-
Lack of Reproducibi[5][6]lity: Variability in the impurity profile between different batches of a reagent can lead to inconsistent experimental results, hindering research progress and regulatory approval.
Therefore, a systematic [8]approach to sourcing and verifying the quality of this compound is an essential first step in any research project.
Phase 1: Identifying and Vetting Potential Suppliers
The initial phase of procurement involves identifying reputable suppliers who specialize in high-purity chemicals for research and pharmaceutical applications. Suppliers can generally be categorized into large chemical manufacturers, specialized distributors, and custom synthesis providers. When evaluating potential suppliers, consider the following:
-
Industry Focus: Prioritize suppliers with a demonstrated focus on the pharmaceutical and life science industries. These suppliers are more likely to adhere to stringent quality control standards.
-
Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation for their products, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
-
Regulatory Complian[9]ce: For later-stage development, inquire about the supplier's adherence to Good Manufacturing Practices (GMP) or other relevant quality standards.
-
**Technical Support:[6] A reliable supplier should have knowledgeable technical staff who can answer questions about product specifications, stability, and handling.
Phase 2: The Certificate of Analysis (CoA) - A Critical Evaluation
The Certificate of Analysis is the primary document that verifies the quality and purity of a specific batch of a chemical. It is not a generic speci[8][10]fication sheet but provides the actual analytical results for the lot you are purchasing. A thorough review of the [9]CoA is a critical step in the qualification process.
Key Information to Scrutinize on a CoA:
| Parameter | What to Look For | Importance |
| Product Identification | Correct chemical name, CAS number, molecular formula, and structure. | Ensures you are receiving the correct compound. |
| Lot/Batch Number | A unique identifier for the specific production batch. | Provides traceability and is essential for quality control and troubleshooting. |
| Purity Assay | Th[10]e percentage purity and the analytical method used (e.g., HPLC, GC, NMR). | This is the most critical parameter. High-purity is often defined as >98% or >99% for research applications. |
| Identification Test[11]s | Methods used to confirm the chemical structure (e.g., ¹H NMR, Mass Spectrometry). | Verifies the identity of the compound. |
| Impurities | Levels of known and unknown impurities, residual solvents, and water content. | Understanding the impurity profile is crucial for predicting potential side reactions or interferences. |
| Physical Properties[11] | Appearance, melting point, etc. | Can be an initial indicator of purity. |
| Date of Analysis & Expiry | The date the analysis was performed and the recommended retest or expiry date. | Ensures the material is stable and suitable for use. |
Workflow for Supp[10]lier Qualification
The process of selecting a suitable supplier for a critical reagent like this compound can be visualized as a systematic workflow.
Phase 3: Safety, Handling, and Storage
As a nitroaromatic compound, this compound requires careful handling and storage to ensure laboratory safety. The Safety Data Sheet (SD[12]S) is the primary source of this information.
Essential Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage Conditions:[12] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents. The container should be t[12][13]ightly sealed to prevent moisture ingress.
-
Spill Response: Have a spill kit readily available. In case of a spill, follow the procedures outlined in the SDS.
Adherence to Good Laboratory Practices (GLP) for the receipt, storage, and handling of chemical reagents is crucial for ensuring both safety and data integrity.
Conclusion
The proc[14][15]urement of high-purity this compound is a multi-faceted process that extends beyond a simple purchasing transaction. It requires a diligent, technically-informed approach to supplier vetting, rigorous documentation analysis, and a commitment to safety. By treating reagent sourcing as an integral part of the experimental design, researchers can mitigate risks associated with impurities, enhance the reproducibility of their results, and build a solid foundation for successful and impactful scientific discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 7. techmate.co.uk [techmate.co.uk]
- 8. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 11. moravek.com [moravek.com]
- 12. benchchem.com [benchchem.com]
- 13. mom.gov.sg [mom.gov.sg]
- 14. about.citiprogram.org [about.citiprogram.org]
- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Ethyl 3-chloro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability and decomposition profile of Ethyl 3-chloro-5-nitrobenzoate, a compound of interest in pharmaceutical development and fine chemical synthesis. Understanding the thermal behavior of this molecule is paramount for ensuring safety, maintaining purity, and defining stable storage and handling conditions. This document moves beyond a simple recitation of facts to provide a foundational understanding of the "why" behind the experimental observations, grounded in established chemical principles.
Introduction: The Criticality of Thermal Stability in the Pharmaceutical Lifecycle
This compound, with its dual reactive moieties—the chloro-nitroaromatic ring and the ethyl ester—presents a unique thermal stability profile. In drug development, unforeseen degradation of an active pharmaceutical ingredient (API) or intermediate can lead to loss of efficacy, the formation of toxic impurities, and significant safety risks during manufacturing and storage. Therefore, a thorough investigation of its thermal properties is not merely a regulatory requirement but a scientific necessity. This guide will detail the methodologies to assess its thermal stability and elucidate its decomposition products and pathways.
Assessing Thermal Stability: A Dual-Pronged Approach
To comprehensively evaluate the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.
Thermogravimetric Analysis (TGA): Mapping Mass Loss
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the onset of decomposition.
-
Sample Preparation: A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) to prevent oxidative decomposition.
-
Thermal Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from this curve.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the inherent thermal instability of the molecule from its reactivity with oxygen. A constant heating rate ensures reproducible results and allows for kinetic analysis of the decomposition process.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Events
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It detects both endothermic events (like melting) and exothermic events (like decomposition). For nitroaromatic compounds, decomposition is often highly exothermic and poses a significant safety hazard.
-
Sample Preparation: A small amount of this compound (typically 1-3 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is observed as an endothermic peak, while decomposition is typically seen as a sharp, large exothermic peak.
Trustworthiness Through Self-Validation: The combination of TGA and DSC provides a self-validating system. The onset of mass loss in the TGA curve should correlate with the onset of the exothermic decomposition peak in the DSC thermogram. A study on nitrobenzoic acid isomers using DSC showed that these compounds exhibit a single significant exothermic decomposition stage at temperatures between 250-400 °C[1].
Visualization of Thermal Analysis Workflow
Caption: Workflow for assessing thermal stability using TGA and DSC.
Anticipated Thermal Stability Profile
Based on data from analogous compounds, the following thermal behavior for this compound is anticipated:
| Parameter | Anticipated Value/Observation | Technique |
| Melting Point | Endothermic peak, likely below 150 °C | DSC |
| Onset of Decomposition | ~250-300 °C | TGA/DSC |
| Decomposition | Strong, sharp exothermic event | DSC |
| Residue at 600 °C | Minimal, indicating complete decomposition | TGA |
Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To identify the chemical species formed during thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice. This method involves rapidly heating the sample to its decomposition temperature and then separating and identifying the volatile products.
Experimental Protocol: Py-GC/MS
-
Sample Introduction: A microgram-scale amount of this compound is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a temperature above its decomposition onset (e.g., 350 °C) in an inert atmosphere (helium).
-
Gas Chromatography (GC): The volatile decomposition products are swept into a GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each separated component is compared to spectral libraries for identification.
Authoritative Grounding: Py-GC/MS is a well-established technique for analyzing the thermal degradation products of complex organic molecules, including polymers and energetic materials[2][3].
Visualization of Decomposition Product Analysis Workflow
Caption: Workflow for decomposition product analysis using Py-GC/MS.
Anticipated Decomposition Products
Based on the structure of this compound and the known decomposition patterns of related compounds, the following products are anticipated:
| Class | Potential Products | Rationale |
| Inorganic Gases | CO, CO₂, NOx, HCl, Cl₂ | Common products from the combustion/decomposition of nitroaromatic and chlorinated organic compounds. |
| Ethyl Group Fragments | Ethylene (C₂H₄), Ethanol | Elimination from the ester group is a known pathway for ethyl esters[4][5]. |
| Aromatic Fragments | 3-chloro-5-nitrobenzoic acid, Chloronitrobenzene, Dichlorobiphenyls | Decarboxylation and other ring-based reactions. |
| Recombination Products | Complex higher molecular weight species | Radical recombination reactions at high temperatures. |
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex network of parallel and sequential reactions. Based on the literature for similar compounds, two primary initiation pathways are proposed:
-
C-NO₂ Bond Homolysis: This is a common initiation step in the decomposition of nitroaromatic compounds, leading to the formation of a phenyl radical and nitrogen dioxide.
-
Ester Group Elimination: The ethyl ester can undergo a six-membered ring transition state to eliminate ethylene and form the corresponding carboxylic acid.
Following these initiation steps, a cascade of secondary reactions, including decarboxylation, denitrification, and dechlorination, will lead to the final mixture of products.
Visualization of Proposed Decomposition Pathways
Caption: Proposed initial decomposition pathways for this compound.
Conclusion and Recommendations
This technical guide has outlined a comprehensive strategy for characterizing the thermal stability and decomposition products of this compound. The combination of TGA, DSC, and Py-GC/MS provides the necessary data to establish safe handling and storage procedures. The anticipated decomposition profile suggests that this compound is likely to be stable at ambient temperatures but will undergo energetic decomposition at elevated temperatures, releasing a variety of gaseous and solid byproducts. It is recommended that this compound be stored in a cool, well-ventilated area, away from sources of heat, and that appropriate personal protective equipment be used during handling. Further studies to quantify the kinetics of decomposition would provide additional valuable data for process safety management.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pyrolysis gas chromatography/mass spectrometry and hyperspectral FTIR imaging spectroscopy for the analysis of microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
A Technical Guide to the Reactive Landscape of Ethyl 3-chloro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloro-5-nitrobenzoate is a multifaceted aromatic compound whose utility in organic synthesis is dictated by the interplay of its three distinct functional groups: an ethyl ester, a nitro group, and a chlorine atom. This guide provides an in-depth analysis of the molecule's electronic structure and identifies its primary reactive sites. We will explore the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), reactions involving the ester moiety, and reduction of the nitro group. This document serves as a technical resource, offering both theoretical understanding and practical, field-proven insights into the strategic application of this versatile chemical intermediate.
Introduction: Deconstructing the Molecule
This compound presents a fascinating case study in substituent effects on an aromatic ring.[1] The arrangement of a halogen, a strongly deactivating nitro group, and a moderately deactivating ester group creates a unique electronic environment that defines its chemical behavior. Understanding the individual and collective influence of these groups is paramount to predicting and exploiting the molecule's reactivity in synthetic applications, which are prevalent in the development of pharmaceuticals, agrochemicals, and dyes.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₄ | [3] |
| Molecular Weight | 229.62 g/mol | [3] |
| CAS Number | 1156940-16-7 | |
| Appearance | Solid (Typical) | [4] |
| Storage | 2-8 °C |
The strategic placement of these functional groups makes the molecule an important building block. The chloro and nitro groups, in particular, render the aromatic ring susceptible to specific transformations that would not be feasible on an unsubstituted benzene ring.
The Electronic Architecture: A Map of Reactivity
The reactivity of this compound is not uniform across its structure. Specific sites are "activated" or "deactivated" towards different types of chemical attack. This is a direct consequence of the electronic effects exerted by the substituents.
The Aromatic Ring: An Electron-Deficient Core
The benzene ring is the central hub of reactivity. Both the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt) are powerful electron-withdrawing groups (EWGs).[5] They pull electron density away from the aromatic ring through both inductive (-I) and resonance (-R) effects.
-
Nitro Group (-NO₂): This is one of the strongest deactivating groups. Its potent -I and -R effects significantly reduce the electron density of the benzene ring, making it highly electron-deficient.
-
Ethyl Carboxylate Group (-COOEt): This group also deactivates the ring via -I and -R effects, though less powerfully than the nitro group.
-
Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is inductively withdrawing (-I) due to its high electronegativity, but it can donate electron density through resonance (+R) via its lone pairs.[6] Overall, halogens are considered deactivating groups in the context of electrophilic aromatic substitution.[1][6]
The cumulative effect of these three substituents is a heavily deactivated, electron-poor aromatic system. This deactivation makes traditional electrophilic aromatic substitution (like Friedel-Crafts or further nitration) extremely difficult and unfavorable.[1] Instead, this electron deficiency is the primary driver for the molecule's most significant reaction: nucleophilic aromatic substitution .[7][8]
Key Reactive Sites
Based on this electronic architecture, we can identify three primary centers for chemical reactions:
-
C3 Carbon (attached to Chlorine): This is the principal electrophilic site on the aromatic ring, primed for nucleophilic attack.
-
The Nitro Group: The nitrogen atom is susceptible to reduction.
-
The Ester Carbonyl Group: The carbonyl carbon is an electrophilic center, open to nucleophilic acyl substitution.
The following diagram, generated using DOT language, visualizes these key reactive sites and the electronic pressures within the molecule.
Caption: Key reactive sites on the this compound molecule.
Core Reactions and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most important reaction for this molecule. The strong electron-withdrawing effect of the nitro group, positioned meta to the chloro leaving group, is crucial. While ortho and para positioning of EWGs is typically required for SNAr to stabilize the intermediate Meisenheimer complex through resonance, the combined inductive pull of the nitro and ester groups makes the C-Cl bond sufficiently electrophilic for attack.[7][8]
Mechanism Rationale:
-
Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or hydroxide) attacks the carbon atom bonded to the chlorine.[9] This step is favored by the severe electron deficiency at this position.
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro and carbonyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The presence of the nitro group is what makes this reaction feasible under relatively mild conditions, as it stabilizes the negatively charged intermediate.[7][10]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (-NH₂), providing a gateway to a wide range of further functionalizations, such as diazotization and amide bond formation. This transformation is fundamental in the synthesis of many pharmaceutical compounds.
A variety of reducing agents can be employed, and the choice often depends on the presence of other sensitive functional groups in the molecule.[11]
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity & Notes |
| H₂, Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. May cause dehalogenation (removal of -Cl).[12] |
| Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern.[12] |
| SnCl₂/HCl | Acidic conditions | A classic and reliable method, often selective for the nitro group.[12][13] |
| Fe or Zn/Acid | Acidic conditions (e.g., acetic acid) | A mild and cost-effective method suitable for many substrates.[12][13] |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others.[12] |
The resulting ethyl 3-amino-5-chlorobenzoate is a valuable intermediate, with the newly formed amino group being a strong activating, ortho-para director for subsequent electrophilic substitutions, should they be desired.
Reactions of the Ethyl Ester Group
The ethyl ester functionality offers another handle for modification, primarily through nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-chloro-5-nitrobenzoic acid) under either acidic or basic conditions.[14][15] Basic hydrolysis (saponification) is often preferred as it is irreversible. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.
-
Transesterification: By heating with another alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group.
-
Amidation: Reaction with ammonia or a primary/secondary amine can convert the ester into an amide. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysts.
Experimental Protocol: Reduction of the Nitro Group using SnCl₂
This protocol details a representative and reliable method for the selective reduction of the nitro group on this compound to an amine. The use of tin(II) chloride is advantageous due to its high chemoselectivity for the nitro group, leaving the ester and chloro substituents intact.[12]
Objective: To synthesize Ethyl 3-amino-5-chlorobenzoate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approx. 4-5 eq) in portions.
-
Initiation: Carefully add concentrated HCl. The reaction is often exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically around 70-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a concentrated NaOH solution until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Ethyl 3-amino-5-chlorobenzoate can be further purified by recrystallization or column chromatography if necessary.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the reduction of this compound.
Conclusion
This compound is a strategically designed molecule whose reactivity is dominated by the powerful electron-withdrawing nature of its substituents. This electronic profile renders it an ideal substrate for nucleophilic aromatic substitution at the chlorine-bearing carbon and facilitates the selective reduction of its nitro group. Furthermore, the ester moiety provides an additional site for modification. By understanding the interplay of these functional groups, researchers can effectively leverage this compound as a versatile intermediate in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 5. people.wou.edu [people.wou.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. sserc.org.uk [sserc.org.uk]
- 15. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Methodological & Application
Synthesis of Ethyl 3-chloro-5-nitrobenzoate from 3-chloro-5-nitrobenzoic acid.
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 3-chloro-5-nitrobenzoate from 3-chloro-5-nitrobenzoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This application note details the widely utilized Fischer esterification method, offering in-depth insights into the reaction mechanism, a meticulously validated experimental protocol, and essential safety considerations. The intended audience for this guide includes researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.
Introduction
3-Chloro-5-nitrobenzoic acid and its derivatives are pivotal building blocks in organic synthesis.[1] The conversion of 3-chloro-5-nitrobenzoic acid to its ethyl ester, this compound, is a fundamental transformation that enhances its utility in subsequent synthetic steps. The resulting ester is a key precursor for the development of a range of biologically active molecules. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, stands as a classic and efficient method for this conversion, particularly on a larger scale.[2] This guide will focus on a robust and reproducible protocol for this synthesis.
Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis of this compound from 3-chloro-5-nitrobenzoic acid and ethanol proceeds via the Fischer esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][3][4]
The mechanism can be delineated into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5][6][7]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[2][5][6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][5][6]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[5][7]
The overall reaction is an equilibrium process.[2][7] To drive the reaction towards the product side and achieve a high yield, it is crucial to either use a large excess of the alcohol (ethanol in this case) or to remove the water as it is formed.[2][3][4]
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Chloro-5-nitrobenzoic acid | ≥98% | Commercially Available |
| Ethanol, absolute | Anhydrous | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commercially Available |
| Sodium bicarbonate | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Heating mantle | - | Standard laboratory supplier |
| Separatory funnel (250 mL) | - | Standard laboratory supplier |
| Erlenmeyer flasks | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from open flames and ignition sources. Use in a well-ventilated area or a fume hood.
-
3-Chloro-5-nitrobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
General Handling: All procedures should be carried out in a well-ventilated chemical fume hood.[8][9]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-nitrobenzoic acid (5.0 g, 24.8 mmol).
-
Addition of Reagents: To the flask, add absolute ethanol (50 mL). Stir the mixture until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring mixture. The addition is exothermic, and the mixture may warm up.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (150 mL). This will cause the crude product to precipitate.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., ester carbonyl, nitro group).
-
Mass Spectrometry: To determine the molecular weight.[10]
-
Process Visualization
The following diagram illustrates the key stages of the synthesis workflow.
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The described Fischer esterification protocol is a reliable method for the preparation of this compound. The use of a large excess of ethanol not only serves as a reactant but also as the solvent, which helps to drive the equilibrium towards the formation of the ester.[2] The acidic work-up with sodium bicarbonate is crucial for removing the sulfuric acid catalyst and any unreacted carboxylic acid.
For large-scale synthesis, the removal of water using a Dean-Stark apparatus with an azeotroping solvent like toluene can be an effective alternative to using a large excess of alcohol.[11] The purity of the final product is critical for its use in subsequent pharmaceutical or agrochemical synthesis, and the optional purification step should be employed if the initial product does not meet the required specifications.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 3-chloro-5-nitrobenzoic acid. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently produce this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. 1156940-16-7|this compound|BLD Pharm [bldpharm.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Ethyl 3-chloro-5-nitrobenzoate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 3-chloro-5-nitrobenzoate, a key chemical intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis is achieved via a classic Fischer esterification of 3-chloro-5-nitrobenzoic acid with ethanol, utilizing sulfuric acid as a catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that integrates detailed procedural steps with the underlying chemical principles to ensure reproducibility and high yield.
Introduction and Significance
This compound is a valuable substituted aromatic compound. The presence of three distinct functional groups—an ester, a chloro group, and a nitro group—on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and chloro groups deactivates the ring, influencing its reactivity in subsequent chemical transformations. This protocol details a robust and cost-effective method for its preparation on a standard laboratory scale.
Reaction Principle: The Fischer Esterification
The core of this protocol is the Fischer-Speier esterification, a well-established acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]
Reaction Scheme:
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This crucial step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[1] The reaction is an equilibrium process. To drive it towards the product side and maximize the yield, an excess of one reactant, typically the less expensive alcohol, is used. This application of Le Chatelier's principle shifts the equilibrium to favor the formation of the ethyl ester.[2]
Reaction Mechanism Diagram
Caption: Mechanism of Fischer Esterification.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Example |
| 3-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 34662-36-7 | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | 200 Proof | Fisher Scientific |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | Sigma-Aldrich |
| Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Fisher Scientific |
| Deuterated Chloroform (for NMR) | CDCl₃ | 120.38 | 865-49-6 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or hot plate with a sand/water bath
-
Magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Safety and Hazard Management
A thorough risk assessment must be conducted before starting.
-
3-Chloro-5-nitrobenzoic acid: Harmful if swallowed and causes serious eye irritation.[3] Avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.[4] Always add acid to the alcohol/solvent slowly and cautiously, never the other way around. The reaction is exothermic.
-
Ethanol and Ethyl Acetate: Flammable liquids. Keep away from open flames and ignition sources.
-
Personal Protective Equipment (PPE): A lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene) are mandatory at all times. All operations involving concentrated acid and volatile solvents must be performed inside a certified chemical fume hood.
-
Waste Disposal: Neutralize acidic and basic aqueous layers before disposal down the drain with copious amounts of water, in accordance with local regulations. Organic waste containing ethyl acetate should be collected in a designated halogen-free solvent waste container.
Detailed Experimental Protocol
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-chloro-5-nitrobenzoic acid (e.g., 4.03 g, 20.0 mmol).
-
Add absolute ethanol (40 mL). Ethanol acts as both the reactant and the solvent. Using it in large excess is critical for driving the reaction equilibrium towards the product.[2]
-
Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise via a pipette.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle. The boiling point of ethanol is approximately 78 °C.
-
Maintain the reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, by observing the disappearance of the starting carboxylic acid spot.
-
-
Work-up and Isolation:
-
After the reflux period, allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (approx. 150 mL) while stirring. The crude product may precipitate as a solid.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[4]
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL). After each extraction, collect the organic (top) layer. The purpose of multiple extractions is to maximize the recovery of the ester from the aqueous phase.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL). This wash helps to remove residual water and some water-soluble impurities from the organic layer.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.
-
Decant or filter the dried solution to remove the sodium sulfate.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound, which should be a solid or semi-solid.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the solid in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Product Characterization
After drying, determine the final mass of the product and calculate the percentage yield. The identity and purity should be confirmed by analytical methods.
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol [5] |
| Melting Point | Not precisely reported, but expected for a pure solid. |
| ¹H NMR (Predicted) | δ (ppm) ~8.7 (t, 1H), ~8.4 (t, 1H), ~8.3 (t, 1H), 4.45 (q, 2H), 1.43 (t, 3H) |
| ¹³C NMR (Predicted) | δ (ppm) ~164 (C=O), ~149 (C-NO₂), ~136 (C-Cl), ~134, ~130, ~125 (Ar-CH), ~63 (O-CH₂), ~14 (CH₃) |
Note on Characterization: The predicted NMR chemical shifts are estimated based on data from analogous compounds such as methyl 3-nitrobenzoate and ethyl benzoate.[6] The three aromatic protons (Ar-H) will appear as distinct multiplets (likely triplets or doublet of doublets) in the downfield region. The ethyl group will present as a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound via Fischer esterification. By providing a clear rationale for each step, from the catalytic action of sulfuric acid to the specific functions of the work-up procedure, this guide empowers researchers to confidently execute the synthesis. The self-validating nature of the protocol, combined with rigorous safety guidelines and characterization checkpoints, ensures the successful preparation of this important chemical intermediate for further application in research and development.
References
The Versatile Synthon: Ethyl 3-chloro-5-nitrobenzoate in Modern Organic Synthesis
Introduction
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-chloro-5-nitrobenzoate, a trifunctional aromatic compound, has emerged as a highly versatile and valuable synthon for medicinal chemists and researchers in drug development. Its unique electronic and steric properties, arising from the presence of an electron-withdrawing nitro group, a reactive chloro substituent, and an ethyl ester moiety, offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₄ | [PubChem][1] |
| Molecular Weight | 229.62 g/mol | [PubChem][1] |
| CAS Number | 1156940-16-7 | [PubChem][1] |
| Appearance | White to off-white solid | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, THF, DMF) | General knowledge |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)Cl)--INVALID-LINK--[O-] | [PubChem][1] |
| InChIKey | ULVDREMXRMEWOP-UHFFFAOYSA-N | [PubChem][1] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is dictated by the distinct reactivity of its three functional groups. The strategic and selective manipulation of these sites allows for the stepwise construction of complex molecules.
Caption: Reactivity map of this compound.
Application Notes and Protocols
Selective Reduction of the Nitro Group: Gateway to Anilines
The reduction of the aromatic nitro group to an amine is arguably the most pivotal transformation of this compound, as it unveils a nucleophilic site for further functionalization, such as amide bond formation. The primary challenge lies in achieving chemoselectivity, preserving the chloro and ethyl ester functionalities.
Expertise & Experience: While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it carries a significant risk of dehalogenation, particularly with aryl chlorides. Therefore, alternative methods are generally preferred for this substrate. The use of tin(II) chloride (SnCl₂·2H₂O) is a classic and highly reliable method that is tolerant of both esters and aryl chlorides.[2] Another excellent option is the use of Raney Nickel with hydrazine or hydrogen gas, which is known to be less prone to causing dehalogenation compared to palladium catalysts.[3]
Trustworthiness: The following protocol for tin(II) chloride reduction is a well-established and robust procedure, consistently providing high yields of the desired aniline.
Caption: Workflow for the selective reduction of the nitro group.
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol (approximately 10 mL per gram of substrate).
-
Add SnCl₂·2H₂O in one portion.
-
Heat the reaction mixture to reflux (around 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[4]
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford Ethyl 3-amino-5-chlorobenzoate.
Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position
The chloro substituent on the aromatic ring serves as a handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the presence of the nitro and ester groups, can influence the reactivity in these transformations.
Expertise & Experience: The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds.[4] For an electron-deficient aryl chloride like this compound, the oxidative addition of Pd(0) to the C-Cl bond is the rate-limiting step. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, is crucial to facilitate this step and achieve high reaction efficiency.[1][5]
Trustworthiness: The following protocol is a general and robust method for the Suzuki-Miyaura coupling of aryl chlorides.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system (e.g., a 10:1 mixture of toluene and water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under an argon atmosphere, add the palladium catalyst and the ligand.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Expertise & Experience: The Buchwald-Hartwig amination provides a direct route to arylamine derivatives.[6][7] Similar to the Suzuki coupling, the choice of ligand is critical for the successful coupling of aryl chlorides. Sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often effective.[8] The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.
Trustworthiness: This general protocol for the Buchwald-Hartwig amination is widely applicable to a range of aryl chlorides and amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Transformations of the Ethyl Ester Group
The ethyl ester functionality can be readily transformed, typically after manipulation of the nitro or chloro groups.
Expertise & Experience: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward transformation, usually achieved under basic conditions.[9][10] Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective reagent system for this purpose. The reaction is typically clean and high-yielding.
Trustworthiness: This is a standard and reliable protocol for ester saponification.
Materials:
-
Ethyl 3-substituted-5-chlorobenzoate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1).
-
Add LiOH·H₂O and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Expertise & Experience: Once the carboxylic acid is obtained, it can be coupled with a wide range of amines to form amides. A plethora of coupling reagents are available, with common choices including HATU, HBTU, and EDC, often in the presence of a base like DIPEA and an additive such as HOBt.[11] The choice of coupling reagent can be critical, especially for sterically hindered or electron-deficient amines.[12]
Trustworthiness: The following protocol using HATU is a modern and highly efficient method for amide bond formation.
Materials:
-
3-substituted-5-chlorobenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, followed by DIPEA and then HATU.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the amide product by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its three distinct functional groups can be manipulated selectively to access a wide range of valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other functional molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important synthon.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 7. bachem.com [bachem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 3-chloro-5-nitrobenzoate
Abstract
Ethyl 3-chloro-5-nitrobenzoate is a pivotal intermediate in modern organic synthesis, particularly within medicinal chemistry and materials science. Its aromatic ring is strategically activated for nucleophilic aromatic substitution (SNAr) by the presence of two powerful electron-withdrawing groups—a nitro group and an ethyl ester group—positioned meta to the chloro leaving group. This guide provides an in-depth exploration of the reactivity of this compound with various classes of nucleophiles. We present validated, step-by-step protocols for reactions with amine, oxygen, and sulfur nucleophiles, explain the underlying mechanistic principles, and offer practical insights into experimental design and troubleshooting.
Introduction: The Synthetic Utility of this compound
This compound is a highly versatile chemical building block.[1] The convergence of a good leaving group (Cl) and strong ring activation makes it an ideal substrate for SNAr reactions. The electron density of the aromatic ring is significantly reduced, particularly at the carbon atom bearing the chlorine, rendering it susceptible to attack by nucleophiles.[2] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures and libraries of compounds for drug discovery and agrochemical development.[3]
The products derived from this substrate, such as 3-amino or 3-alkoxy-5-nitrobenzoates, are valuable precursors for more complex heterocyclic systems.[1] This document serves as a comprehensive guide for researchers, detailing the theoretical basis and practical execution of these critical transformations.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.[2][4] Understanding this pathway is crucial for optimizing reaction conditions.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nucleophile (Nu⁻) attacks the electron-deficient carbon atom attached to the chlorine. This initial addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the kinetic and thermodynamic driving force for the reaction. The electron-withdrawing nitro and ester groups are essential as they delocalize the negative charge through resonance, with the nitro group being particularly effective.[2]
Step 2: Leaving Group Departure and Aromaticity Restoration The aromaticity of the ring is restored through the elimination of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The general mechanism is depicted below.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Protocol I: Reaction with Amine Nucleophiles
The synthesis of substituted 3-amino-5-nitrobenzoates is a common and highly valuable transformation. These products are precursors to a wide range of pharmacologically active compounds. This protocol provides a general method applicable to both primary and secondary amines.
Detailed Experimental Protocol: Synthesis of Ethyl 3-morpholino-5-nitrobenzoate
This protocol describes the reaction with morpholine as a representative secondary amine. The principles can be adapted for other amines.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 229.62 | 5.0 | 1.15 g |
| Morpholine | 87.12 | 6.0 (1.2 eq) | 0.52 g (0.53 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 25 mL |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.15 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the suspension for 5 minutes at room temperature to ensure good mixing.
-
Nucleophile Addition: Add morpholine (0.53 mL, 6.0 mmol) to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ethyl 3-morpholino-5-nitrobenzoate.
Expected Outcomes with Various Amines
The described protocol is robust and can be applied to a range of amine nucleophiles. Below are typical yields for this class of reaction based on similar substrates.[4]
| Nucleophile | Product Name | Expected Yield (%) |
| Benzylamine | Ethyl 3-(benzylamino)-5-nitrobenzoate | > 90 |
| Piperidine | Ethyl 3-(piperidin-1-yl)-5-nitrobenzoate | ~ 85 |
| Aniline | Ethyl 3-anilino-5-nitrobenzoate | ~ 80-90 |
Protocol II: Reaction with Oxygen Nucleophiles
The displacement of the chloride with an oxygen nucleophile, such as an alkoxide or hydroxide, provides access to valuable phenol and aryl ether derivatives. Care must be taken to avoid a common side reaction: the hydrolysis of the ethyl ester group, especially when using hydroxide in aqueous conditions.
Detailed Experimental Protocol: Synthesis of Ethyl 3-methoxy-5-nitrobenzoate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 229.62 | 5.0 | 1.15 g |
| Sodium Methoxide (NaOMe) | 54.02 | 5.5 (1.1 eq) | 0.30 g |
| Methanol (MeOH), anhydrous | 32.04 | - | 30 mL |
Step-by-Step Procedure
-
Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.15 g, 5.0 mmol) in 30 mL of anhydrous methanol.
-
Nucleophile Addition: Carefully add sodium methoxide (0.30 g, 5.5 mmol) in portions to the solution at room temperature. Caution: Sodium methoxide is corrosive and moisture-sensitive.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC. The reaction should be complete in 6-12 hours.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the excess base by adding a few drops of acetic acid until the pH is ~7.
-
Isolation: Remove the solvent under reduced pressure. Add 50 mL of water and 50 mL of ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography.
Protocol III: Reaction with Sulfur Nucleophiles
Sulfur nucleophiles, typically in the form of thiolates, are highly effective in SNAr reactions due to their high polarizability and nucleophilicity. These reactions lead to the formation of aryl thioethers.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(phenylthio)-5-nitrobenzoate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 229.62 | 5.0 | 1.15 g |
| Thiophenol | 110.18 | 5.5 (1.1 eq) | 0.61 g (0.56 mL) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 7.5 (1.5 eq) | 2.44 g |
| Acetonitrile (ACN), anhydrous | 41.05 | - | 25 mL |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask, add this compound (1.15 g, 5.0 mmol) and cesium carbonate (2.44 g, 7.5 mmol).
-
Solvent and Nucleophile Addition: Add 25 mL of anhydrous acetonitrile, followed by thiophenol (0.56 mL, 5.5 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be directly purified by column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford the pure thioether product.
General Experimental Workflow and Troubleshooting
A successful experimental outcome relies on a systematic workflow from setup to purification.
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Temperature is too low.3. Ineffective base. | 1. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols/thiols).2. Increase reaction temperature.3. Switch to a more polar aprotic solvent (e.g., DMSO). |
| Formation of Side Products | 1. Ester hydrolysis (with OH⁻).2. Reaction temperature is too high. | 1. Use an alkoxide in its corresponding alcohol solvent. For hydrolysis, use anhydrous conditions.2. Perform the reaction at the lowest effective temperature. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of persistent impurities. | 1. Drive the reaction to full conversion.2. Consider an alternative purification method (e.g., recrystallization vs. chromatography). |
Conclusion
This compound stands as a robust and predictable substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate its utility in synthesizing a diverse range of substituted aromatic compounds. By understanding the SNAr mechanism and carefully controlling reaction parameters, researchers can effectively leverage this intermediate to advance projects in drug discovery, agrochemistry, and materials science.
References
Application Note & Protocols: Selective Reduction of Ethyl 3-chloro-5-nitrobenzoate
Abstract & Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and enabling reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as critical building blocks for a vast array of bioactive molecules and functional materials. This application note provides a comprehensive guide to the selective reduction of Ethyl 3-chloro-5-nitrobenzoate to Ethyl 3-amino-5-chlorobenzoate, a valuable synthetic intermediate.
The presence of multiple functional groups—a nitro group, a chloro substituent, and an ethyl ester—on the aromatic ring necessitates a careful selection of a reduction methodology to ensure high chemoselectivity. This guide explores the mechanistic underpinnings of common reduction strategies and presents detailed, validated protocols for three distinct and reliable methods: stannous chloride reduction, iron-mediated reduction, and catalytic hydrogenation. We offer a comparative analysis to assist researchers in selecting the optimal procedure based on laboratory scale, equipment availability, cost, and safety considerations.
Theoretical & Mechanistic Considerations
The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process. While the exact pathway can vary with the chosen reagent and conditions, the reaction generally proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][2]
Key Challenges & Chemoselectivity: For this compound, the primary challenge is to reduce the nitro group without affecting the chloro or ester functionalities.
-
Dehalogenation: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), can sometimes lead to hydrodechlorination, reducing the Ar-Cl bond.[3]
-
Ester Hydrolysis: Strongly acidic or basic conditions, especially at elevated temperatures for prolonged periods, could potentially hydrolyze the ethyl ester. However, the methods presented are generally well-tolerated.
-
Safety: Nitro group reductions are often highly exothermic and require careful monitoring and control to prevent runaway reactions.[4]
Guide to Method Selection
The choice of reduction method is critical and depends on several factors. The following decision workflow and comparative table are designed to guide the researcher to the most suitable protocol.
Table 1: Comparative Analysis of Reduction Methods
| Feature | Protocol 1: Stannous Chloride (SnCl₂) | Protocol 2: Iron/Acid (Fe/HCl) | Protocol 3: Catalytic Hydrogenation (H₂/Pd/C) |
| Chemoselectivity | Excellent; highly selective for the nitro group. Tolerates esters, halogens.[5][6] | Very good; generally does not reduce halogens or esters.[7] | Good, but risk of dehalogenation (Ar-Cl to Ar-H).[3] |
| Reaction Conditions | Mild to moderate heating (reflux in EtOH or EtOAc).[8] | Vigorous, exothermic reaction often requiring reflux.[9] | Room temperature, requires H₂ gas (balloon or pressure vessel). |
| Work-up | Requires basification to precipitate tin salts, which can be cumbersome. | Filtration of iron oxides, followed by extraction.[9] | Simple filtration of the catalyst. The product is often very clean. |
| Cost | Moderate; SnCl₂ is more expensive than iron. | Low; iron powder and HCl are very inexpensive.[7] | High catalyst cost, but can be used at low loading. |
| Safety | Requires handling of acidic solutions and tin waste. | Highly exothermic reaction, requires careful addition and cooling.[4] | Requires handling of flammable H₂ gas and pyrophoric catalyst.[9] |
| Ideal Scale | Lab scale (mg to multi-gram). | Lab and pilot plant scale. | All scales, from lab to industrial. |
Detailed Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[10][11] Aromatic nitro compounds can be toxic and potentially explosive.[12]
Protocol 1: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly reliable and chemoselective for lab-scale synthesis.[8]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
5% Sodium Bicarbonate (NaHCO₃) solution or other suitable base
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.[8]
-
Equip the flask with a reflux condenser and heat the mixture to 70-80 °C (or gentle reflux) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully neutralize the mixture by slowly adding a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8. A thick, white precipitate of tin salts will form.[8]
-
Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the reaction solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield crude Ethyl 3-amino-5-chlorobenzoate, which can be purified by flash column chromatography if necessary.
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)
This classic Béchamp reduction is cost-effective and uses more environmentally benign metal waste compared to tin.[1][7]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol (EtOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
Celite® or diatomaceous earth
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), iron powder (3.0-5.0 eq), ethanol, and water (a common ratio is 5:2 EtOH:H₂O).
-
Stir the suspension vigorously and heat to near reflux (approx. 70-80 °C).
-
Add concentrated HCl (0.3-0.5 eq) dropwise via an addition funnel. The reaction is exothermic and may become vigorous.[9] Maintain a steady reflux.
-
After the addition is complete, maintain the reflux and monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
-
Cool the mixture to room temperature and filter the hot suspension through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.[9]
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Basify the remaining aqueous layer with a solution of Na₂CO₃ or NaOH to a pH of ~9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to afford the desired product.
Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is very clean and efficient but requires access to hydrogenation equipment and careful handling of the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 1-5 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Two- or three-neck flask, gas inlet adapter, magnetic stirrer
-
Celite®
Procedure:
-
Add this compound (1.0 eq) and the solvent (MeOH or EtOAc) to a suitable reaction flask.
-
Carefully add the Pd/C catalyst under a stream of inert gas (e.g., Nitrogen). Caution: Pd/C can be pyrophoric.[9]
-
Seal the flask and purge the system by evacuating and backfilling with inert gas three times.
-
Repeat the purge cycle, this time backfilling with hydrogen gas. Leave the final atmosphere as H₂ (a balloon is sufficient for atmospheric pressure).[9]
-
Stir the reaction vigorously at room temperature. A positive H₂ pressure should be maintained.
-
Monitor the reaction by TLC or LC-MS. Hydrogen consumption can also be monitored if using a pressure vessel.
-
Once complete, carefully purge the system with inert gas to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Important: Never allow the catalyst filter cake to dry in the air. Keep it wet with solvent until it can be disposed of properly.[9]
-
Rinse the filter cake with fresh solvent.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.
Product Analysis & Characterization
The progress of the reaction and the identity of the final product, Ethyl 3-amino-5-chlorobenzoate, should be confirmed using standard analytical techniques.[13]
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material (less polar) and the appearance of the product (more polar due to the amine group).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the conversion and the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product by showing the disappearance of signals corresponding to the nitro-aromatic protons and the appearance of signals for the amino-aromatic protons and the -NH₂ group itself.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[14]
References
- 1. orgosolver.com [orgosolver.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Mobile [my.chemius.net]
- 11. stein.akemi.de [stein.akemi.de]
- 12. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Ethyl 3-aminobenzoate | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Strategic Utility of Ethyl 3-chloro-5-nitrobenzoate in Pharmaceutical Intermediate Synthesis
Introduction:
In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. Ethyl 3-chloro-5-nitrobenzoate (CAS No. 1156940-16-7) has emerged as a highly valuable and strategic building block for the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Its utility stems from a trifecta of reactive sites on its substituted benzene ring: a chloro group amenable to cross-coupling and nucleophilic substitution, a nitro group that serves as a precursor to a versatile aniline, and an ethyl ester moiety for further derivatization. This document provides an in-depth guide for researchers and drug development professionals on leveraging the unique reactivity of this compound, complete with detailed protocols and mechanistic insights. The parent compound, 3-Chloro-5-nitrobenzoic acid, is a known key intermediate in the synthesis of various pharmaceuticals, and its ethyl ester form offers distinct advantages in solubility and reactivity for many organic transformations.[5]
Physicochemical Properties & Safe Handling
Before commencing any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1156940-16-7 | [1][2] |
| Molecular Formula | C₉H₈ClNO₄ | [1][4] |
| Molecular Weight | 229.62 g/mol | [2][3] |
| Appearance | White to yellow solid/powder | [6] |
| Storage | Sealed in dry, 2-8°C | [2][3] |
| SMILES | CCOC(=O)C1=CC(=CC(Cl)=C1)--INVALID-LINK--=O | [4] |
Safety & Handling: While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from structurally related nitro- and chloro-substituted aromatics suggest the following precautions:
-
Hazard Profile: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8][9][10]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Spill & Disposal: In case of a spill, sweep up solid material without creating dust and place it in a suitable, closed container for disposal.[7] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]
Core Synthetic Transformations & Protocols
The strategic value of this compound lies in the selective manipulation of its functional groups. The strongly electron-withdrawing nitro group activates the aromatic ring, influencing the reactivity of the chloro substituent and serving as a latent amino group.
Application I: Nucleophilic Aromatic Substitution (SNAr)
Expert Insight: The SNAr reaction is a cornerstone of aromatic chemistry. On this substrate, the powerful electron-withdrawing effect of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[11][12] Although the nitro group is meta to the chlorine leaving group, which provides less resonance stabilization for the intermediate compared to an ortho or para relationship, the overall electron deficiency still facilitates the reaction, often requiring slightly more forcing conditions (e.g., heat). This reaction is invaluable for introducing nitrogen or oxygen-based functionalities, which are prevalent in drug molecules.
Caption: SNAr mechanism via a Meisenheimer intermediate.
Protocol 2.1.1: General Procedure for Amination via SNAr
This protocol describes the substitution of the chloro group with a generic primary or secondary amine.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Solvent & Base: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the amine nucleophile (1.2 - 2.0 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Causality Note: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess of a liquid amine can sometimes serve as both nucleophile and base.
-
-
Reaction Condition: Heat the reaction mixture to 80-120°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour it into cold water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted product.
Application II: Nitro Group Reduction and Subsequent Cyclization
Expert Insight: The reduction of an aromatic nitro group to an aniline is one of the most powerful transformations in medicinal chemistry. It unmasks a nucleophilic amino group and a site for diazotization, amide coupling, or, most notably, the construction of nitrogen-containing heterocycles. Benzimidazoles, for example, are a privileged scaffold in drug discovery, known for a wide range of biological activities including antifungal and kinase inhibitory properties.[13][14] Starting from our substrate, a simple reduction followed by condensation with an aldehyde or carboxylic acid derivative provides a rapid entry into this important chemical space.
Caption: Workflow from nitroaromatic to benzimidazole scaffold.
Protocol 2.2.1: Reduction of the Nitro Group using Tin(II) Chloride
-
Setup: Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise.
-
Causality Note: The reaction is exothermic; slow addition helps control the temperature. SnCl₂ is a classic and reliable reagent for this transformation, being effective and tolerant of many functional groups like esters.
-
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The mixture will likely form a thick precipitate (tin salts). Filter through a pad of celite, washing thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).
-
Purification: Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield Ethyl 3-amino-5-chlorobenzoate, which is often pure enough for the next step.
Protocol 2.2.2: Phillips-Ladenburg Benzimidazole Synthesis
This protocol uses the product from 2.2.1 (assuming it is a diamine after a subsequent SNAr step to replace the Cl) to form a benzimidazole. For the purpose of a general protocol using the direct reduction product, we will illustrate a related cyclization. A more direct route to a benzimidazole from the starting material would first involve replacing the chlorine with an amine, followed by reduction and then cyclization. For example, after synthesizing Ethyl 3-amino-5-(substituted-amino)benzoate:
-
Setup: Dissolve the diamine intermediate (1.0 eq.) and a suitable aromatic or aliphatic aldehyde (1.0 eq.) in a solvent like ethanol or dimethoxyethane.[15]
-
Oxidant: Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅).[15]
-
Reaction: Reflux the mixture for 12-48 hours. The reaction first forms a Schiff base intermediate which then undergoes oxidative cyclization.[15]
-
Work-up: After cooling, pour the reaction mixture onto ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the benzimidazole derivative.
Application III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Expert Insight: The Suzuki-Miyaura coupling is a Nobel prize-winning reaction that has revolutionized C-C bond formation.[16] For this compound, the aryl chloride bond can be activated by a palladium catalyst to couple with a wide variety of organoboron reagents. This allows for the direct installation of new aryl, heteroaryl, or alkyl fragments, a strategy that is central to exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the synthesis of kinase inhibitors.[17][18]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2.3.1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a ligand like SPhos or XPhos (2-10 mol%).
-
Causality Note: The choice of catalyst and ligand is critical and substrate-dependent. For an electron-deficient aryl chloride, a catalyst system with an electron-rich phosphine ligand is often effective.
-
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water. Degas the mixture again by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until TLC or LC-MS analysis indicates completion (typically 6-24 hours).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the C-C coupled product.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound CAS#: 1156940-16-7 [m.chemicalbook.com]
- 3. 1156940-16-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. americanelements.com [americanelements.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. dovepress.com [dovepress.com]
- 18. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 3-chloro-5-nitrobenzoate in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Versatile Building Block for Innovation in Crop Protection
Ethyl 3-chloro-5-nitrobenzoate is a key aromatic intermediate characterized by its trifunctional nature: an ethyl ester, a chloro substituent, and a nitro group. This unique combination of functional groups makes it a highly versatile and valuable building block in the synthesis of novel agrochemicals. The electron-withdrawing properties of the nitro and chloro groups activate the aromatic ring, facilitating a range of chemical transformations crucial for the development of innovative herbicides, fungicides, and insecticides. Its utility lies in its ability to serve as a scaffold for constructing complex molecules with desired biological activities. The strategic positioning of its functional groups allows for selective modifications, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation crop protection solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1156940-16-7 | [1] |
| Molecular Formula | C₉H₈ClNO₄ | [1] |
| Molecular Weight | 229.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in most organic solvents such as ethanol, methanol, acetone, and dichloromethane. Insoluble in water. |
Core Synthetic Applications in Agrochemical Development
This compound serves as a pivotal starting material for a variety of agrochemical classes. The reactivity of its functional groups dictates its synthetic utility.
Synthesis of Novel Herbicides: The Nicotinamide Class
One of the most significant applications of this compound is in the synthesis of nicotinamide herbicides. These herbicides are known for their broad-spectrum activity and favorable safety profiles. The synthesis involves a multi-step pathway that leverages the reactivity of the nitro and ester functionalities.
Workflow for the Synthesis of a Nicotinamide Herbicide Intermediate:
Caption: Synthetic pathway from this compound to a nicotinamide herbicide precursor.
Detailed Protocol: Synthesis of Ethyl 3-amino-5-chlorobenzoate
This protocol details the critical reduction step of the nitro group, a foundational reaction in the synthesis of many agrochemicals from this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a suspension of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Initiation: Add a catalytic amount of ammonium chloride to the suspension.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl 3-amino-5-chlorobenzoate as a crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.
Causality Behind Experimental Choices:
-
Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally preferred in industrial settings over catalytic hydrogenation for its lower cost and operational simplicity.
-
Ethanol/water solvent system provides good solubility for the starting material and reagents while facilitating the reaction.
-
Washing with sodium bicarbonate solution is crucial to neutralize any remaining acidic species.
-
Brine wash helps to remove any residual water from the organic phase.
Building Blocks for Fungicide and Insecticide Scaffolds
The chloro and nitro functionalities on the aromatic ring of this compound can be strategically manipulated to introduce other functional groups, leading to the synthesis of diverse heterocyclic systems found in many modern fungicides and insecticides.
Key Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the chloro substituent towards nucleophilic attack. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to build more complex molecular architectures.
-
Reduction of the Nitro Group: As demonstrated in the herbicide synthesis, the reduction of the nitro group to an amine provides a key handle for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocycles.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.
Illustrative Workflow: General Approach to Heterocycle Formation
Caption: A generalized synthetic workflow illustrating the versatility of this compound in constructing heterocyclic agrochemical scaffolds.
Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the displacement of the chloro group with an amine, a common step in the synthesis of various agrochemical intermediates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, Et₃N)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent.
-
Addition of Reagents: Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired substituted product.
Rationale for Experimental Design:
-
Aprotic polar solvents are used to facilitate the SNAr reaction by solvating the cationic intermediate and increasing the nucleophilicity of the amine.
-
A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Elevated temperatures are often necessary to overcome the activation energy of the reaction.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical principles. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS to ensure the complete conversion of the starting material and to identify any potential side products. The identity and purity of the synthesized intermediates and final products must be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Cornerstone for Future Agrochemicals
This compound is more than just a chemical intermediate; it is a strategic tool for the design and synthesis of novel agrochemicals. Its inherent reactivity and the versatility of its functional groups provide a robust platform for the development of next-generation herbicides, fungicides, and insecticides. By understanding the fundamental reaction pathways and applying the detailed protocols outlined in this guide, researchers can unlock the full potential of this valuable building block to address the evolving challenges in global agriculture and food security.
References
Application Notes and Protocols: Hydrolysis of Ethyl 3-chloro-5-nitrobenzoate
<
Introduction
The hydrolysis of ethyl 3-chloro-5-nitrobenzoate is a fundamental reaction in organic synthesis, yielding 3-chloro-5-nitrobenzoic acid. This product serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of the chloro and nitro groups, both being electron-withdrawing, significantly influences the reactivity of the molecule, making it a versatile building block for more complex chemical structures.[2] This document provides a detailed experimental procedure for the hydrolysis of this compound, grounded in established chemical principles and safety protocols, to guide researchers in achieving high-yield and high-purity synthesis of 3-chloro-5-nitrobenzoic acid.
Mechanistic Insights: The Rationale for Base-Catalyzed Hydrolysis
Ester hydrolysis can be catalyzed by either acid or base.[3][4][5] While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis, also known as saponification, is irreversible and generally preferred for driving the reaction to completion.[3][6]
The base-catalyzed mechanism proceeds via a nucleophilic acyl substitution pathway.[5][7] The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (⁻OEt) and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a hydroxide ion or the previously eliminated ethoxide ion to form a carboxylate salt. This acid-base reaction is essentially irreversible and shifts the overall equilibrium towards the products.[3][7] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.[5][7]
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of this compound to 3-chloro-5-nitrobenzoic acid.
Materials and Equipment
| Reagents | Equipment |
| This compound (C₉H₈ClNO₄)[8][9] | Round-bottom flask (250 mL) |
| Sodium hydroxide (NaOH) | Reflux condenser |
| Hydrochloric acid (HCl), concentrated | Heating mantle |
| Ethanol (for recrystallization) | Magnetic stirrer and stir bar |
| Deionized water | Beakers |
| Büchner funnel and flask | |
| pH paper or pH meter | |
| Filtration apparatus | |
| Melting point apparatus | |
| Analytical balance |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve a accurately weighed amount of this compound in a suitable solvent like ethanol to ensure homogeneity.
-
Prepare a 2 M solution of sodium hydroxide in deionized water. Add the sodium hydroxide solution to the flask containing the ester. The molar ratio of NaOH to the ester should be in excess, typically 2:1 to 3:1, to ensure complete hydrolysis.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Continue refluxing until the reaction is complete, which may take several hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a beaker.
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 1-2), which can be checked with pH paper. This step protonates the sodium 3-chloro-5-nitrobenzoate salt, causing the carboxylic acid to precipitate out of the solution.[10][11]
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crude 3-chloro-5-nitrobenzoic acid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent for this is a mixture of ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the purified 3-chloro-5-nitrobenzoic acid in a vacuum oven at a moderate temperature.
-
Workflow Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
Product Characterization
The identity and purity of the synthesized 3-chloro-5-nitrobenzoic acid should be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point consistent with the literature value (approximately 140-148 °C) indicates high purity.[1] |
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid. Disappearance of the C-O stretch of the ester. |
| ¹H NMR Spectroscopy | The spectrum will show characteristic aromatic proton signals. The disappearance of the quartet and triplet signals corresponding to the ethyl group of the starting material confirms the completion of hydrolysis. |
| ¹³C NMR Spectroscopy | The spectrum will show a signal for the carboxylic acid carbonyl carbon (around 165-185 ppm) and the disappearance of the ester carbonyl and ethyl carbon signals. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of 3-chloro-5-nitrobenzoic acid (201.56 g/mol ).[12] |
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any chemicals.[13][14]
Chemical Hazards:
-
This compound: Handle with care as with any organic chemical.
-
3-chloro-5-nitrobenzoic acid: Harmful if swallowed and causes serious eye irritation.[12] May cause skin and respiratory irritation.[12][15]
-
Sodium Hydroxide (NaOH): A strong, corrosive base.[13] Avoid direct contact with skin and eyes.[13] Store away from acids.[13][16] Always add caustic to water, not the other way around, to avoid a violent exothermic reaction.[14]
-
Hydrochloric Acid (HCl): A strong, corrosive acid.[13] Use in a well-ventilated area or a fume hood to avoid inhaling fumes.[13]
Waste Disposal:
-
Neutralize acidic and basic aqueous solutions before disposal.[17][18] The reaction between an acid and a base produces a salt and water, which can be safer for disposal.[17]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. appchemical.com [appchemical.com]
- 10. quora.com [quora.com]
- 11. sserc.org.uk [sserc.org.uk]
- 12. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. igchemsolutions.com [igchemsolutions.com]
- 14. youtube.com [youtube.com]
- 15. 3-Chloro-5-nitrobenzoic acid | CAS#:34662-36-7 | Chemsrc [chemsrc.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. study.com [study.com]
- 18. Neutralizing Hydrochloric Acid | Process & Calculations - Video | Study.com [study.com]
Palladium-catalyzed cross-coupling reactions with Ethyl 3-chloro-5-nitrobenzoate.
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 3-chloro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly within pharmaceutical and materials science research. Its structure is distinguished by an electron-deficient aromatic ring, a feature imparted by the strong electron-withdrawing effects of the nitro and ester functionalities. This electronic characteristic makes the C-Cl bond susceptible to oxidative addition by a low-valent palladium catalyst, a critical and often rate-limiting step in cross-coupling reactions.[1][2]
While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts due to a stronger carbon-halogen bond, recent advancements in catalyst design have largely overcome this limitation.[2] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the efficient coupling of even unactivated aryl chlorides under mild conditions.[1][2][3]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed not merely as a collection of protocols, but as a technical resource explaining the causality behind experimental choices, empowering researchers to optimize these powerful transformations for their specific synthetic targets. The protocols described herein are self-validating systems, grounded in established chemical principles and supported by authoritative literature.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its operational simplicity, the commercial availability and stability of its organoboron reagents, and its tolerance of a wide array of functional groups. For a substrate like this compound, this reaction provides a direct pathway to biaryl and hetero-biaryl structures, which are prevalent motifs in medicinal chemistry.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The crucial role of the base is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base (K₃PO₄ or K₂CO₃).
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent to form the active catalyst.
-
Add the catalyst slurry to the main reaction flask, followed by the degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos (1/3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | High |
| 3-Pyridylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ (2.0) | t-Amyl Alcohol | 110 | Good-High |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3.0) | DME/H₂O | 85 | Moderate-High |
Note: Yields are illustrative and depend on specific reaction optimization. Data is compiled based on general protocols for aryl chlorides.[4][8][9]
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are critical components of countless pharmaceuticals and organic materials.[10][11] The reaction couples an aryl halide with a primary or secondary amine. Given the electron-deficient nature of this compound, it is an excellent substrate for this transformation.[3]
Mechanistic Rationale
The catalytic cycle is analogous to other cross-coupling reactions but involves the coordination of the amine to the arylpalladium(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This intermediate then undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[10][12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0-2.0 mol%)
-
XPhos or BrettPhos (2.0-4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with NaOtBu, the palladium precatalyst, and the ligand.
-
Add the anhydrous solvent (e.g., Toluene) and stir for 5-10 minutes to preform the active catalyst.
-
Add the this compound, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction for completion (typically 2-16 hours) via TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the residue by flash chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos (1/2.5) | NaOtBu (1.4) | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ / BrettPhos (2/4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | Good-High |
| n-Butylamine | XPhos Pd G3 (1.5) | LHMDS (1.5) | THF | 80 | High |
| Ammonia (surrogate) | Pd(OAc)₂ / RuPhos (2/4) | K₂CO₃ (2.0) | t-BuOH | 100 | Good |
Note: Yields are illustrative. The choice of base and ligand is critical and depends heavily on the pKa and sterics of the amine. Stronger bases are typically required.[13][14][15][16]
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction provides a powerful and direct method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds. The resulting arylalkynes are versatile intermediates in organic synthesis. The reaction traditionally employs a dual-catalyst system of palladium and copper(I).[17][18]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I)-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the final product. The amine base serves both to neutralize the HX byproduct and to act as a solvent.[19]
Experimental Protocol: Sonogashira Coupling
This protocol describes a classic Sonogashira coupling procedure.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous THF (as co-solvent, optional)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N).
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC. The formation of amine hydrohalide salt may cause the mixture to become thick.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF/Et₃N | 50 | High |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (4) | DIPEA | DMF | 60 | Good-High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | Toluene | 70 | High |
| Propargyl alcohol | PdCl₂(dppf) (3) / CuI (5) | Piperidine | DMF | RT | Good |
Note: Copper-free conditions often require specialized, bulky phosphine ligands and a different base/solvent system but can be advantageous for sensitive substrates.[20]
General Experimental Workflow and Critical Considerations
Successful cross-coupling requires careful attention to experimental setup and reaction parameters. The general workflow can be visualized as follows:
Causality Behind Key Experimental Choices
-
Inert Atmosphere: Pd(0) species, the active catalysts in these cycles, are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state. Maintaining an inert atmosphere of argon or nitrogen is therefore non-negotiable.
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Degassing (e.g., by sparging with argon or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen and protect the catalyst.
-
Ligand Choice: The ligand is arguably the most critical component. For challenging substrates like aryl chlorides, bulky and electron-rich ligands (e.g., biaryl monophosphines like XPhos, SPhos, RuPhos) are essential. They promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most reactive.[2][3]
-
Base Selection: The choice of base is reaction-specific.
-
Suzuki: A mild to moderate base (K₂CO₃, K₃PO₄, Cs₂CO₃) is needed to form the boronate "ate" complex without hydrolyzing the ester.[6]
-
Buchwald-Hartwig: A strong, non-nucleophilic base (NaOtBu, LHMDS) is required to deprotonate the amine once coordinated to the palladium center.[15]
-
Sonogashira: An amine base (Et₃N, DIPEA) acts as both a proton scavenger and, in some cases, a ligand for the copper co-catalyst.[17]
-
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
The Strategic Utility of Ethyl 3-chloro-5-nitrobenzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
Ethyl 3-chloro-5-nitrobenzoate is a valuable and highly functionalized aromatic compound that serves as a strategic starting material in the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of three key functional groups on the benzene ring: a chloro group, a nitro group, and an ethyl ester. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) reactions, making the chloro atom a good leaving group. Furthermore, the nitro group can be readily reduced to an amino group, which then enables a wide range of cyclization and condensation reactions. The ethyl ester functionality provides a handle for various transformations, including hydrolysis, amidation, and participation in cyclization reactions.
This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and mechanistic insights for the preparation of medicinally relevant heterocyclic scaffolds, including benzimidazoles and benzoxazinones.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful reaction setup and execution.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClNO₄ | [1] |
| Molecular Weight | 229.62 g/mol | [1] |
| CAS Number | 1156940-16-7 | [1] |
| Appearance | Pale solid (typical) | |
| Solubility | Soluble in most organic solvents such as ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | [2] |
| Storage | Store in a cool, dry place away from light and moisture. |
Core Synthetic Strategy: The Reduction of the Nitro Group
The cornerstone of many synthetic routes involving this compound is the selective reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the benzene ring and introduces a nucleophilic center essential for subsequent cyclization reactions.
Caption: General workflow for the utilization of this compound.
Protocol 1: Synthesis of Ethyl 3-amino-5-chlorobenzoate
This protocol details the reduction of the nitro group to an amine, a critical intermediate for the synthesis of various heterocyclic systems.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. The addition should be done portion-wise to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl 3-amino-5-chlorobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: The product, ethyl 3-amino-5-chlorobenzoate, is typically a solid. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Application in the Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles can be readily achieved from ethyl 3-amino-5-chlorobenzoate.
Caption: Synthesis of Benzimidazole derivatives.
Protocol 2: Synthesis of Ethyl 6-chloro-2-aryl-1H-benzo[d]imidazole-5-carboxylates
This protocol describes the condensation of ethyl 3-amino-5-chlorobenzoate with an aromatic aldehyde to form a benzimidazole ring system. While the direct precursor is the diamine, this protocol is adapted from the synthesis of similar benzimidazoles where one amino group is already present. The key is the initial formation of a Schiff base followed by oxidative cyclization. To achieve this from ethyl 3-amino-5-chlorobenzoate, a preliminary step of reducing the nitro group to a second amino group is necessary, which is not explicitly detailed in this adapted protocol but is a standard transformation.
Materials:
-
Ethyl 3-amino-5-chlorobenzoate (after reduction of the corresponding nitro compound to a diamine)
-
Substituted aromatic aldehyde (1 equivalent)
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Ethanol or Dimethoxyethane (DME)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diamino precursor (derived from this compound) and the substituted aromatic aldehyde in ethanol or DME.
-
Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Cyclization: Add sodium metabisulfite to the reaction mixture and heat to reflux for 4-6 hours. The sodium metabisulfite acts as an oxidizing agent to promote the cyclization to the benzimidazole ring.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified ethyl 6-chloro-2-aryl-1H-benzo[d]imidazole-5-carboxylate.
Causality Behind Experimental Choices:
-
The choice of solvent (ethanol or DME) is based on the solubility of the reactants.
-
Sodium metabisulfite is a mild oxidizing agent suitable for the cyclization of the Schiff base to the benzimidazole. Other oxidizing agents like air or catalytic amounts of copper salts can also be employed.
Application in the Synthesis of Benzoxazinones
Benzoxazinones are another important class of heterocyclic compounds with applications in pharmaceuticals and agrochemicals. The synthesis of benzoxazinones can be achieved from ethyl 3-amino-5-chlorobenzoate through a multi-step sequence.
Caption: Synthesis of Benzoxazinone derivatives.
Protocol 3: Synthesis of Ethyl 7-chloro-3-oxo-3,4-dihydro-2H-benzo[b][4][5]oxazine-6-carboxylate
This protocol outlines a plausible route to a benzoxazinone derivative starting from the key intermediate, ethyl 3-amino-5-chlorobenzoate. This involves an initial acylation followed by an intramolecular cyclization. A preliminary step of introducing a hydroxyl group ortho to the amine is required, which can be achieved through various standard aromatic substitution reactions prior to this protocol.
Materials:
-
Ethyl 3-amino-5-chloro-4-hydroxybenzoate (hypothetical intermediate)
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Acylation:
-
Dissolve ethyl 3-amino-5-chloro-4-hydroxybenzoate in an anhydrous solvent in a round-bottom flask.
-
Add a base (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up for Acylation:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a suitable solvent (e.g., DMF or ethanol).
-
Add a base such as potassium carbonate or sodium ethoxide.
-
Heat the reaction mixture to facilitate the intramolecular nucleophilic substitution to form the benzoxazinone ring.
-
-
Final Work-up and Purification:
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into water.
-
Collect the precipitate by filtration and purify by recrystallization or column chromatography.
-
Trustworthiness of the Protocol: This protocol is based on well-established synthetic transformations in organic chemistry. The acylation of an amino group and subsequent intramolecular Williamson ether synthesis (for the cyclization) are reliable reactions. The success of this specific sequence would depend on the stability of the starting materials and intermediates under the reaction conditions.
Conclusion and Future Perspectives
This compound is a versatile and strategically important starting material for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for a range of chemical transformations, leading to the construction of complex molecular architectures. The protocols provided herein serve as a foundation for researchers to explore the full potential of this building block in the development of novel pharmaceuticals and other functional organic materials. Further research could focus on expanding the library of heterocyclic scaffolds synthesized from this precursor and exploring their biological activities.
References
Troubleshooting & Optimization
How to improve the yield of Ethyl 3-chloro-5-nitrobenzoate synthesis?
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to troubleshooting and optimizing the synthesis of Ethyl 3-chloro-5-nitrobenzoate. As a key intermediate in the creation of various pharmaceuticals and agrochemicals, maximizing its yield is paramount.[1] This guide provides in-depth, field-proven insights to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My reaction seems to stop prematurely, with significant unreacted 3-chloro-5-nitrobenzoic acid remaining. What's hindering the conversion?
Root Cause Analysis:
The most common method for synthesizing this compound is the Fischer esterification of 3-chloro-5-nitrobenzoic acid with ethanol, catalyzed by a strong acid. This reaction is inherently a reversible equilibrium. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus preventing complete conversion.[2] It is critical that the starting carboxylic acid is completely dry, as any water will drive the reaction in the reverse direction.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried. Use anhydrous ethanol and ensure your starting material, 3-chloro-5-nitrobenzoic acid, is free of moisture.
-
Utilize Excess Reagent: Employ a large excess of ethanol. Using ethanol as the reaction solvent effectively shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Active Water Removal: For larger-scale reactions, consider azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.[3]
Question 2: The reaction is sluggish, or fails to initiate. Could the acid catalyst be the issue?
Root Cause Analysis:
The acid catalyst (commonly concentrated sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid.[3][4] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Insufficient or inactive catalyst will result in a slow or non-existent reaction.
Troubleshooting Steps:
-
Verify Catalyst Loading: Ensure a sufficient catalytic amount is used, typically ranging from 2-10 mol% relative to the carboxylic acid.[4]
-
Assess Catalyst Quality: Use a fresh, high-purity acid catalyst. Older or improperly stored acids can absorb atmospheric moisture, reducing their efficacy.
-
Rule out Basic Impurities: Test the pH of your starting materials. Any basic impurities in the 3-chloro-5-nitrobenzoic acid or ethanol will neutralize the catalyst, rendering it inactive.
Question 3: My final product is impure, even after purification, leading to a low isolated yield. What side reactions are at play?
Root Cause Analysis:
Impurities can arise from two main sources: side reactions during esterification or impurities in the starting materials. The primary precursor, 3-chloro-5-nitrobenzoic acid, is synthesized by nitrating 3-chlorobenzoic acid.[5] This nitration can sometimes produce isomeric impurities, such as 2-chloro-3-nitrobenzoic acid, which will also undergo esterification and contaminate the final product.[6] Additionally, excessively high reaction temperatures or prolonged reaction times can lead to charring and decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity issues.
Question 4: I'm experiencing significant product loss during work-up and isolation. How can I improve recovery?
Root Cause Analysis:
Product loss during work-up is often a mechanical issue related to phase separation, extraction inefficiency, or premature crystallization. This compound is a solid at room temperature, and its solubility characteristics must be managed during purification.
Troubleshooting Steps:
-
Effective Quenching: Pour the cooled reaction mixture into ice water to precipitate the crude product.[2][7] This ensures rapid and complete precipitation.
-
Thorough Extraction: If the product does not fully precipitate, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acid Removal: Wash the combined organic layers with a saturated sodium bicarbonate solution. This will react with and remove any unreacted 3-chloro-5-nitrobenzoic acid, which can then be separated in the aqueous layer.
-
Optimized Recrystallization: The crude product should be recrystallized from a suitable solvent like methanol or ethanol.[2] Ensure the product is fully dissolved at high temperature and allowed to cool slowly for maximum crystal formation and recovery.
Frequently Asked Questions (FAQs)
-
What is the standard synthesis route for this compound? The most common laboratory and industrial method is the Fischer esterification of 3-chloro-5-nitrobenzoic acid using excess ethanol and a strong acid catalyst, such as sulfuric acid.
-
How is the precursor, 3-chloro-5-nitrobenzoic acid, typically prepared? It is synthesized via the electrophilic nitration of 3-chlorobenzoic acid using a potent nitrating mixture, typically concentrated nitric acid and sulfuric acid.[5]
-
What are the most critical parameters to control for maximizing yield? The three most critical parameters are: ensuring anhydrous (dry) conditions, using a sufficient excess of the alcohol (ethanol), and maintaining an appropriate reaction temperature to ensure a reasonable reaction rate without causing degradation.[2]
-
How can I monitor the reaction's progress? The reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the starting carboxylic acid should gradually be replaced by a new spot for the ester product, which will have a different Rf value.
Optimized Experimental Protocol
This protocol details a standard lab-scale synthesis of this compound.
Fischer Esterification Mechanism:
Caption: The acid-catalyzed Fischer Esterification mechanism.
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).
-
Reagent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the solid.
-
Catalyst: Carefully add concentrated sulfuric acid (1.5 mL, ~2.7 g, 27.5 mmol) dropwise to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction's completion by TLC.
-
Work-up: Allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice water while stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by suction filtration and wash the filter cake with cold water to remove any residual acid.[2]
-
Purification: Recrystallize the crude solid from methanol or ethanol to yield pure this compound. Dry the crystals under vacuum.
Data Summary: Impact of Parameters on Yield
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale for Improvement |
| Water Content | Wet reagents/solvents | Anhydrous reagents and ethanol | Drives equilibrium towards product formation (Le Châtelier's Principle).[2] |
| Ethanol Stoichiometry | Near 1:1 molar ratio with acid | Large excess (used as solvent) | Shifts equilibrium to favor the ester product. |
| Catalyst Loading | Too low or too high | Catalytic amount (2-10 mol%) | Sufficient to accelerate the reaction without causing degradation.[4] |
| Temperature | Too low or too high | Reflux temperature of ethanol | Ensures adequate reaction rate without promoting side reactions/decomposition. |
| Reaction Time | Insufficient | Monitored to completion (e.g., 2-3 hours) | Allows the reaction to reach equilibrium or completion. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 5. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Common impurities in Ethyl 3-chloro-5-nitrobenzoate and their removal.
Answering the urgent needs of researchers in pharmaceutical and chemical synthesis, this Technical Support Center provides a focused guide on the common impurities found in Ethyl 3-chloro-5-nitrobenzoate and the validated methodologies for their removal. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile of this compound is primarily dictated by its synthesis route, which typically involves the esterification of 3-chloro-5-nitrobenzoic acid. Consequently, the most common impurities include:
-
Unreacted Starting Material: 3-chloro-5-nitrobenzoic acid.
-
Hydrolysis Product: The ester can hydrolyze back to 3-chloro-5-nitrobenzoic acid, especially in the presence of acid or base with moisture.[1][2][3]
-
Isomeric Byproducts: The synthesis of the 3-chloro-5-nitrobenzoic acid precursor via nitration of 3-chlorobenzoic acid can produce regioisomers, such as 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid.[4][5] These can be carried through the esterification process, resulting in isomeric ester impurities (e.g., Ethyl 2-chloro-5-nitrobenzoate).
-
Residual Solvents & Reagents: Ethanol (from esterification) and acidic catalysts (like sulfuric acid) are common process-related impurities.
Q2: My synthesized product appears as a pale brown or yellow solid, but the literature describes it as a white solid. Does this indicate impurity?
A2: Yes, a deviation from a white or off-white appearance often suggests the presence of residual acidic species or trace nitrated byproducts, which can be colored.[6] While a slight yellow tinge might be acceptable for some applications, for high-purity requirements, such as in drug development, further purification is strongly recommended.
Q3: How can I quickly assess the purity of my this compound sample?
A3: A combination of techniques provides the most accurate assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components. The presence of a spot at the baseline often indicates the acidic starting material, while spots close to the main product spot could be isomers.
-
Melting Point Analysis: Pure compounds have a sharp, defined melting point. A broad melting range or a melting point lower than the literature value indicates the presence of impurities.[7]
-
Spectroscopy (NMR/GC-MS): For unambiguous identification and quantification of impurities, techniques like ¹H NMR, ¹³C NMR, and GC-MS are indispensable.[8]
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.[9] This minimizes the risk of hydrolysis back to the carboxylic acid.
Troubleshooting and Purification Guides
This section addresses specific issues encountered during synthesis and provides detailed, validated protocols for remediation.
Problem 1: My product has a broad melting range and multiple spots on TLC.
-
Causality: This classic sign of impurity is likely due to a combination of unreacted starting material and isomeric byproducts. The different molecules disrupt the crystal lattice of the main product, leading to a depression and broadening of the melting point.
-
Strategic Solution: A multi-step purification workflow is required. First, an acid-base extraction will remove the acidic starting material. Second, recrystallization will be employed to separate the desired ester from its closely related isomers.
Caption: General purification workflow for crude ester.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Expert Insight: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid impurity (3-chloro-5-nitrobenzoic acid) into its highly water-soluble sodium salt, while being mild enough to prevent significant hydrolysis of the desired ester product.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove bulk water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes until the drying agent no longer clumps and the solution is clear.
-
Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate it under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product, now free of acidic impurities.
Recrystallization is effective for removing isomers and other non-acidic impurities by leveraging differences in solubility. The key is selecting a solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Selection: Choose an appropriate solvent or solvent system. Ethanol or a mixture of hexane and ethyl acetate are common starting points.[10]
-
Dissolution: Place the acid-free crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear, saturated solution is obtained at the boiling point.
-
Self-Validation Check: Avoid adding excessive solvent, as this will reduce the final yield. The goal is a solution that is just saturated at the solvent's boiling point.
-
-
Cooling (Crystal Formation): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, for instance, in a vacuum oven at a temperature well below the compound's melting point.
| Solvent System | Comments |
| Ethanol | A good general-purpose solvent for esters.[10] |
| Isopropanol | Similar properties to ethanol, can be a good alternative. |
| Hexane/Ethyl Acetate | A versatile two-solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexane dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of ethyl acetate to clarify before cooling.[10] |
| Methanol | Has been used for crystallizing similar chloro-nitro-benzoate structures.[11] |
Problem 2: Isomeric impurities persist even after recrystallization.
-
Causality: Some regioisomers can have very similar solubility profiles and crystal lattice energies to the target compound, making separation by recrystallization inefficient.
-
Strategic Solution: When crystallization fails, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
Caption: Decision tree for selecting the appropriate purification method.
-
Stationary Phase Preparation: Prepare a chromatography column with silica gel using a slurry packing method with the initial mobile phase (a low-polarity solvent mixture, e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar compounds will travel down the column faster.
-
Expert Insight: this compound and its isomers are relatively polar. A gradient elution is often most effective. Start with a low concentration of ethyl acetate in hexane and gradually increase the polarity (e.g., from 5% to 10% to 20% ethyl acetate) to elute compounds with increasing polarity.
-
-
Fraction Collection: Collect small fractions of the eluent in separate test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
References
- 1. sserc.org.uk [sserc.org.uk]
- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 3. reddit.com [reddit.com]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider during the synthesis of Ethyl 3-chloro-5-nitrobenzoate.
Welcome to the technical support resource for the synthesis of Ethyl 3-chloro-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. We will explore the common pitfalls and side reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most robust and frequently employed method is the Fischer-Speier esterification of 3-chloro-5-nitrobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Causality: This route is preferred for its high convergence and reliability. The starting material, 3-chloro-5-nitrobenzoic acid, is a stable solid and commercially available.[3][4] This synthetic strategy avoids the significant regioselectivity issues that would arise from an alternative route, such as the nitration of ethyl 3-chlorobenzoate, which would likely produce a mixture of unwanted isomers.[5]
Q2: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 3-chloro-5-nitrobenzoic acid even after prolonged heating. What is causing this low conversion?
This is the most common issue encountered and is a direct consequence of the reaction's nature. Fischer esterification is a reversible equilibrium-controlled process.[1][6]
Chemical Principle: The reaction between the carboxylic acid and ethanol produces the ester and water. As water accumulates in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete with the forward reaction, eventually establishing an equilibrium that may favor the reactants.
Troubleshooting Steps:
-
Utilize Le Châtelier's Principle: The equilibrium must be shifted towards the product side. The most straightforward method is to use a large excess of one of the reactants, typically the alcohol (ethanol), which can also serve as the solvent.[1][7] A 5- to 10-fold molar excess of ethanol is common.
-
Water Removal: For larger-scale reactions, removing the water as it forms is highly effective. This is typically achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[2]
-
Catalyst Concentration: Ensure a sufficient amount of acid catalyst has been added. Typically, 3-5 mol% of concentrated sulfuric acid is adequate.
Q3: After the aqueous workup, my NMR spectrum shows my purified product is contaminated with the starting carboxylic acid. How did this happen and how can I prevent it?
This indicates that the desired ester product, this compound, has been partially hydrolyzed back to 3-chloro-5-nitrobenzoic acid during the workup procedure.[8][9]
Causality: The workup often involves quenching the reaction with water and washing the organic layer. If any acid catalyst remains, it can catalyze the hydrolysis of the ester upon addition of water. This is simply the reverse of the Fischer esterification reaction.
Preventative Measures & Solutions:
-
Neutralization Wash: Before washing with water or brine, perform a wash with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] This step is critical as it neutralizes the strong acid catalyst (e.g., H₂SO₄) and removes any unreacted 3-chloro-5-nitrobenzoic acid by converting it to its water-soluble sodium salt.
-
Minimize Contact Time: Perform the aqueous washes efficiently to reduce the time the ester is in contact with the aqueous phase.
-
Thorough Drying: Ensure the final organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. Residual water can promote hydrolysis upon storage.
Q4: I've noticed an unexpected, volatile byproduct during my synthesis. What is the likely identity of this compound?
When using sulfuric acid as a catalyst with ethanol at elevated temperatures, a common side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether .
Mechanism: Two molecules of ethanol can be condensed with the elimination of a water molecule, a reaction also catalyzed by strong protic acids. This is more prevalent if the reaction temperature is excessively high (>>140°C), though it can occur at lower temperatures over long reaction times.
Troubleshooting:
-
Temperature Control: Maintain a gentle reflux. The boiling point of ethanol (78°C) is a sufficient temperature for the esterification to proceed without aggressively promoting ether formation.
-
Catalyst Choice: Consider using a solid-supported acid catalyst or a milder catalyst like p-TsOH, which can sometimes reduce side reactions.
Troubleshooting Guide: Common Side Reactions
| Symptom / Observation | Probable Cause(s) | Suggested Solutions & Preventative Measures |
| Low Yield / Incomplete Conversion | Reaction has reached equilibrium; insufficient driving force. | Use a large excess of ethanol (5-10 equivalents) to serve as both reactant and solvent.[7] For larger scales, remove water using a Dean-Stark apparatus.[2] Ensure adequate catalyst loading. |
| Product Contamination with Starting Acid | 1. Incomplete reaction.2. Hydrolysis of the ester during aqueous workup. | 1. See above.2. Perform a sodium bicarbonate wash after quenching the reaction to remove the acid catalyst and unreacted starting material.[2][7] Dry the organic layer thoroughly. |
| Presence of Isomeric Ester Impurities | The starting 3-chloro-5-nitrobenzoic acid was impure, likely containing regioisomers from its own synthesis (e.g., 2-chloro-3-nitrobenzoic acid).[10] | Purify the starting carboxylic acid by recrystallization before beginning the esterification.[11] Verify the purity of starting materials via melting point or spectroscopy. |
| Formation of Diethyl Ether | Acid-catalyzed dehydration of the ethanol solvent/reagent due to excessive temperature. | Maintain a gentle reflux and avoid overheating the reaction mixture. The reaction temperature should not significantly exceed the boiling point of ethanol. |
Visualizing the Reaction & Side Products
The following diagrams illustrate the intended synthetic pathway and the key side reactions to monitor and control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. homework.study.com [homework.study.com]
- 6. athabascau.ca [athabascau.ca]
- 7. studylib.net [studylib.net]
- 8. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Optimizing reaction conditions (temperature, solvent, catalyst) for Ethyl 3-chloro-5-nitrobenzoate synthesis.
Welcome to the technical support center for the synthesis of Ethyl 3-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this procedure. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles that govern its success.
The synthesis of this compound is a critical step in the development of various pharmaceuticals and specialty chemicals.[1][2] The primary and most common method for this synthesis is the Fischer esterification of 3-chloro-5-nitrobenzoic acid with ethanol, catalyzed by a strong acid.[3][4][5] This guide will focus on optimizing the key parameters of this reaction: temperature, solvent, and catalyst.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Cause 1: Incomplete Reaction The Fischer esterification is a reversible reaction.[4][5] Insufficient reaction time or a temperature that is too low can result in a poor yield.
Solution:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Continue the reaction until the starting material (3-chloro-5-nitrobenzoic acid) is no longer visible on the TLC plate.
-
Optimize Temperature: The reaction is typically performed at the reflux temperature of the alcohol used (ethanol).[7] Ensure the heating mantle or oil bath is set to a temperature that maintains a steady reflux. For esterification of similar nitrobenzoic acids, reaction temperatures between 60°C and 120°C have been reported.[8]
Potential Cause 2: Presence of Water Water in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[4][7]
Solution:
-
Use Anhydrous Reagents: Ensure that the ethanol and any other solvents are anhydrous. Use freshly opened solvents or those dried over molecular sieves.
-
Dry Starting Material: The 3-chloro-5-nitrobenzoic acid should be thoroughly dried before use.[7]
-
Removal of Water: In some cases, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene can be employed to drive the reaction to completion.[5][9]
Potential Cause 3: Ineffective Catalyst The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of the alcohol.[3][10] An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.
Solution:
-
Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[7] Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[5]
-
Catalyst Loading: The catalyst should be used in a catalytic amount, typically around 1-5 mol% relative to the carboxylic acid. For some procedures, a higher loading, such as 1 mL of concentrated H₂SO₄ for every 20 mL of methanol, has been suggested for a similar reaction.[7]
Issue 2: Formation of Impurities and Side Products
Potential Cause 1: Dehydration of Ethanol At high temperatures and in the presence of a strong acid like H₂SO₄, ethanol can dehydrate to form diethyl ether.
Solution:
-
Temperature Control: Maintain the reaction temperature at a gentle reflux. Avoid excessive heating that could favor the dehydration side reaction.
Potential Cause 2: Charring or Darkening of the Reaction Mixture This can occur due to the strong oxidizing nature of the nitro group in combination with the strong acid catalyst at high temperatures, leading to decomposition.
Solution:
-
Moderate Temperature: Avoid excessively high temperatures. A steady reflux is sufficient.
-
Controlled Catalyst Addition: Add the acid catalyst slowly and with cooling, especially if the reaction is exothermic.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause 1: Product Remains Dissolved in the Work-up Solution this compound is an organic compound and may have some solubility in aqueous solutions, especially if residual ethanol is present.
Solution:
-
Precipitation with Ice-Cold Water: Pouring the reaction mixture into ice-cold water is a standard procedure to precipitate the crude product.[1][7] The low temperature decreases the solubility of the ester.
-
Extraction: If precipitation is incomplete, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[11]
Potential Cause 2: Oily Product Instead of a Solid The crude product may sometimes separate as an oil rather than a solid, making filtration difficult.
Solution:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the interface of the oil and the solution can induce crystallization.
-
Seeding: If available, adding a small crystal of pure this compound can initiate crystallization.
-
Recrystallization: The crude product, whether solid or oily, should be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[3][10] This makes the carboxylic acid more susceptible to nucleophilic attack by the weakly nucleophilic alcohol, thereby accelerating the rate of reaction.[4] The catalyst is regenerated at the end of the reaction.[12]
Q2: Can other alcohols be used for this esterification?
A2: Yes, other primary or secondary alcohols can be used. However, the reaction conditions, particularly the temperature (reflux temperature of the specific alcohol) and reaction time, will need to be adjusted accordingly. The general principle of Fischer esterification remains the same.
Q3: How can I drive the equilibrium towards the product side?
A3: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of one of the reactants (usually the alcohol, as it can also serve as the solvent) or by removing one of the products as it is formed (usually water).[4][5] Using an excess of ethanol is a common and practical strategy.[7]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly and carefully.
-
Flammable Solvents: Ethanol is flammable. Perform the reaction in a well-ventilated fume hood and away from open flames or sparks.
-
Heating: Use a heating mantle or an oil bath for controlled heating. Do not heat a closed system.
Q5: What is the expected melting point of this compound?
A5: While specific experimental values can vary slightly, the reported melting point for the related compound 3-Chloro-5-nitrobenzoic acid is in the range of 140-148 °C.[2] The ester, this compound, will have a different melting point, which should be confirmed through experimental analysis and comparison with literature values if available.
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes the generally optimized conditions for the synthesis of this compound via Fischer esterification.
| Parameter | Recommended Condition | Rationale |
| Temperature | Reflux (approx. 78 °C for ethanol) | Ensures a sufficient reaction rate without significant side reactions. |
| Solvent | Excess Ethanol | Acts as both a reactant and a solvent, driving the equilibrium forward.[4] |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) | A strong acid catalyst is required to protonate the carboxylic acid.[3][5] |
| Reaction Time | 1-3 hours (monitor by TLC) | Allows the reaction to proceed to completion.[7] |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-nitrobenzoic acid (1.0 eq).
-
Solvent Addition: Add an excess of anhydrous ethanol to the flask.
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to a gentle reflux and maintain for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 9. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
Troubleshooting unexpected results in reactions involving Ethyl 3-chloro-5-nitrobenzoate.
Technical Support Center: Ethyl 3-chloro-5-nitrobenzoate
Introduction: Understanding the Reactivity of this compound
This compound is a versatile substituted aromatic compound frequently employed as an intermediate in the synthesis of pharmaceuticals and other high-value organic molecules.[1] Its chemical behavior is dominated by the interplay of three key functional groups attached to the benzene ring:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr). It achieves this by stabilizing the negative charge of the intermediate Meisenheimer complex.
-
The Chlorine Atom (-Cl): A good leaving group in SNAr reactions, positioned meta to the nitro group. Its departure is the key step in many synthetic transformations involving this molecule.
-
The Ethyl Ester Group (-COOEt): This group is also electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack. However, it is also a site of potential reactivity, being susceptible to hydrolysis under both acidic and basic conditions.[2][3]
This guide is designed to address the most common challenges encountered when using this reagent, providing both mechanistic explanations and actionable, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[4] It should be kept away from strong oxidizing agents, strong bases, and strong reducing agents to prevent degradation.[5]
Q2: What is the molecular weight and formula of this compound?
A2: The molecular formula is C₉H₈ClNO₄, and its molecular weight is approximately 229.62 g/mol .[6][7]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is not extensively published, compounds of this nature are typically soluble in common polar aprotic organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and chlorinated solvents like Dichloromethane (DCM). Its solubility in water is expected to be low.[5]
Q4: What safety precautions should be taken when handling this chemical?
A4: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Handling should be performed in a chemical fume hood to avoid inhalation of any dust or vapors. It may cause skin, eye, and respiratory irritation.[5][8] Avoid contact with incompatible materials like strong bases and oxidizing agents.[5]
Troubleshooting Guide for Unexpected Reaction Outcomes
This section addresses specific experimental failures in a problem-cause-solution format.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
You are attempting to substitute the chloride with a nucleophile (e.g., an amine, alcohol, or thiol) but observe minimal product formation via TLC or LC-MS analysis.
The intended reaction proceeds through a well-defined two-step addition-elimination mechanism. Understanding this pathway is critical for troubleshooting.
Caption: The two-step SNAr mechanism.
| Potential Cause | Explanation | Diagnostic Check & Solution |
| Insufficient Nucleophilicity | The incoming nucleophile is not strong enough to attack the electron-deficient aromatic ring effectively. | Check: Review the pKa of the nucleophile's conjugate acid. Solution: If using a neutral nucleophile (e.g., R-NH₂ or R-OH), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) to deprotonate it in situ, increasing its reactivity. For very weak nucleophiles, consider a stronger variant or catalysis. |
| Inappropriate Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its kinetic energy and reactivity. | Check: Confirm your solvent is polar and aprotic. Solution: Switch to a suitable SNAr solvent like DMF, DMSO, or NMP . These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive. |
| Low Reaction Temperature | The initial nucleophilic attack is the rate-determining step and has a significant activation energy barrier. | Check: Monitor the reaction at room temperature for 1-2 hours. If no progress is observed by TLC, temperature is likely a factor. Solution: Gradually increase the reaction temperature in 20°C increments (e.g., to 50°C, 70°C, 90°C), monitoring for product formation and potential decomposition. |
| Presence of Moisture | Water can compete with the intended nucleophile and can also lead to the hydrolysis of the ester group (see Issue 2). | Check: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled/dried solvents and ensure your nucleophile is anhydrous. |
Issue 2: Formation of an Acidic Byproduct
During workup or purification, you isolate a significant amount of a polar, acidic compound identified as 3-chloro-5-nitrobenzoic acid.
The ethyl ester is an electrophilic center that can be attacked by water or hydroxide ions, especially under the basic conditions often used for SNAr.
Caption: The hydrolysis side reaction of the ester group.
| Potential Cause | Explanation | Diagnostic Check & Solution |
| Excessively Strong or Aqueous Base | Using aqueous bases like NaOH or KOH, or prolonged heating with weaker bases in the presence of trace water, will promote ester hydrolysis.[2] | Check: Analyze your crude reaction mixture with LC-MS to confirm the presence of the carboxylic acid byproduct (M.W. 201.56 g/mol ). Solution: Use an anhydrous, non-nucleophilic organic base (e.g., DIPEA) or an inorganic carbonate (e.g., anhydrous K₂CO₃, Cs₂CO₃). If a strong base is required, use an anhydrous version like NaH or KHMDS at low temperatures. |
| Contaminated Solvents or Reagents | "Anhydrous" solvents from suppliers can still contain significant amounts of water. | Check: Test solvent water content using a Karl Fischer titrator. Solution: Dry solvents over molecular sieves (3Å or 4Å) for at least 24 hours before use. If possible, distill solvents from an appropriate drying agent (e.g., CaH₂ for DMF). |
| Acidic Workup Conditions | Quenching the reaction with a strong aqueous acid at elevated temperatures can catalyze hydrolysis. | Check: Review your workup procedure. Solution: Perform the acidic quench at a low temperature (0°C). Minimize the time the product spends in the acidic aqueous phase by extracting it promptly into an organic solvent. |
Issue 3: Reaction Stalls or Fails to Reach Completion
The reaction begins, but TLC or HPLC analysis shows both starting material and product are present even after prolonged reaction times, with the ratio remaining static.
A systematic approach is required to diagnose the root cause of a stalled reaction.
Caption: A decision workflow for stalled reactions.
| Potential Cause | Explanation | Diagnostic Check & Solution |
| Decomposition of Reagents | The nucleophile or base may be unstable under the reaction conditions, degrading over time before all the starting material has been consumed. | Check: Re-analyze the purity of your nucleophile and base. Solution: Add the sensitive reagent (often the base or nucleophile) to the reaction mixture in portions over time rather than all at once. Alternatively, add a fresh charge of the limiting reagent to the stalled reaction and see if it restarts. |
| Product Inhibition | In some cases, the product formed can coordinate with reagents or catalysts, effectively inhibiting the reaction pathway. | Check: This is difficult to diagnose directly. Solution: Try running the reaction at a higher dilution, which can sometimes mitigate inhibition effects. If a catalyst is used, consider a different ligand or metal center. |
| Reversible Reaction | The reaction may have reached equilibrium. This can happen if the leaving group (Cl⁻) can act as a nucleophile to reverse the reaction, though this is less common for SNAr. | Check: Look for literature precedents for the specific transformation to see if reversibility has been reported. Solution: If a volatile byproduct is formed (e.g., HCl if no base is used), applying a vacuum or a gentle stream of inert gas can help drive the equilibrium forward (Le Châtelier's principle). |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Setup: Dry all glassware in an oven (120°C) for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M. Begin vigorous stirring. Add the amine nucleophile (1.2 eq) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80°C using an oil bath. Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.[9] The reaction is complete when the starting benzoate spot is no longer visible by TLC.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Monitoring the Reaction via HPLC
For quantitative analysis of reaction conversion, High-Performance Liquid Chromatography (HPLC) is superior to TLC.
Method Parameters (Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where both starting material and product absorb (e.g., 254 nm).
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
This method will allow for clear separation of the non-polar starting material from the potentially more or less polar product, enabling accurate calculation of conversion.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. sserc.org.uk [sserc.org.uk]
- 3. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 4. This compound CAS#: 1156940-16-7 [m.chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
- 8. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Technical Support Center: Monitoring Reactions with Ethyl 3-chloro-5-nitrobenzoate using Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ethyl 3-chloro-5-nitrobenzoate in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of how to effectively monitor your reactions using Thin-Layer Chromatography (TLC). This powerful, yet simple technique is indispensable for real-time analysis of reaction progress, ensuring optimal yields and purity.
Core Principles: Why TLC is an Essential Tool
Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to separate components of a mixture.[1][2][3] The separation is based on the differential partitioning of the mixture's components between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[1][3][4]
In the context of a chemical reaction, TLC allows you to visualize the consumption of your starting material (this compound) and the formation of your product(s) over time.[5][6] By comparing the spots on the TLC plate corresponding to the reaction mixture with a spot of the pure starting material, you can qualitatively assess the reaction's progress.[5][7]
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed protocol for monitoring a reaction involving this compound.
Materials and Setup
-
TLC Plates: Standard silica gel 60 F254 plates are recommended. The F254 indicator allows for visualization under UV light.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the specific reaction and the polarity of the product.
-
Developing Chamber: A closed container (a beaker with a watch glass or a dedicated TLC tank) is necessary to ensure the atmosphere is saturated with the mobile phase vapor, leading to better and more reproducible separation.[9]
-
Spotters: Capillary tubes or micropipettes for applying the samples to the TLC plate.
-
Visualization: A UV lamp (254 nm) and/or a chemical staining reagent.
Preparing the Mobile Phase
The choice of the mobile phase is critical for achieving good separation. The goal is to find a solvent system where the starting material, this compound, has a retention factor (Rf) of approximately 0.3-0.4.[8] The Rf is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: Suggested Starting Solvent Systems
| Solvent System (v/v) | Polarity | Recommended for... |
| Hexane:Ethyl Acetate (4:1) | Low | Reactions where the product is expected to be significantly more polar than the starting material. |
| Hexane:Ethyl Acetate (2:1) | Medium | General purpose starting point for many reactions. |
| Dichloromethane | Medium-High | Reactions where the product is expected to have similar polarity to the starting material. |
Pro-Tip: To find the optimal solvent system, it is advisable to test a few different ratios before starting the reaction.
The TLC Experiment
-
Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run with the solvent), gently draw a baseline about 1 cm from the bottom of the plate.[9] Mark three lanes on the baseline: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[10]
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of pure this compound in a volatile solvent (e.g., ethyl acetate) and spot it on the "SM" mark.
-
C Lane (Co-spot): Spot the starting material on the "C" mark.
-
RM Lane: At time zero of your reaction, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it if necessary, and spot it on the "RM" mark. For the co-spot, after the initial reaction mixture spot has dried, spot the starting material directly on top of it in the "C" lane.[5][10]
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate.[2]
-
Analyze the Results: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[9]
Visualization
Since this compound contains an aromatic ring and a nitro group, it is UV active.[11][12]
-
UV Light (254 nm): This is the primary, non-destructive method for visualization. Under a UV lamp, the spots of UV-active compounds will appear as dark patches on a fluorescent green background.[11] Circle the spots with a pencil while they are visible.[11]
-
Chemical Stains: If the product is not UV-active, or for better visualization, a chemical stain can be used. This is a destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[12]
-
Interpreting the TLC Plate
As the reaction progresses, the intensity of the starting material spot in the "RM" lane should decrease, while a new spot, corresponding to the product, should appear. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane. The co-spot helps to confirm that the spot in the reaction mixture is indeed the starting material.[10]
Caption: Workflow for Monitoring a Reaction using TLC.
Troubleshooting and FAQs
This section addresses common issues encountered when using TLC to monitor reactions with this compound.
Q1: My spots are streaking. What should I do?
A1: Streaking can be caused by several factors:
-
Overloading the sample: The most common cause is applying too much sample to the plate.[11] Try diluting your sample before spotting.
-
Sample insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved.
-
Highly polar compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can sometimes help.
Q2: My spots are not moving from the baseline (Rf is too low).
A2: This indicates that the mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of your eluent. For example, if you are using a 4:1 hexane:ethyl acetate mixture, try changing to a 2:1 or 1:1 ratio.
Q3: All my spots are running at the top of the plate (Rf is too high).
A3: This is the opposite problem of Q2; your mobile phase is too polar. You need to decrease its polarity. If you are using a 1:1 hexane:ethyl acetate mixture, try a 4:1 or 9:1 ratio.
Q4: I can't see any spots on my TLC plate.
A4: There are a few possibilities here:
-
The compound is not UV-active: While this compound is UV-active, your product might not be. Try using a chemical stain like potassium permanganate or an iodine chamber.
-
The sample is too dilute: The concentration of your compound might be too low to be detected.[11] Try spotting the sample multiple times in the same spot, allowing the solvent to dry between applications.[11]
-
The compound has evaporated: If your compound is very volatile, it may have evaporated from the plate. This is less likely with this compound under normal conditions.
Q5: How do I predict the relative Rf values of my starting material and product?
A5: The Rf value is inversely related to the polarity of the compound. More polar compounds interact more strongly with the polar silica gel and thus have lower Rf values. This compound is a moderately polar compound. Consider the nature of your reaction:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common reaction for this substrate.[7][10] If the chloro group is replaced by a more polar nucleophile (e.g., an amine to form an aniline derivative, or an alkoxide to form an ether), the product will likely be more polar and have a lower Rf. If it is replaced by a less polar group, the Rf may be higher.
Caption: Relationship between Polarity and Rf Value.
By understanding these principles and following the outlined procedures, you can effectively utilize TLC to monitor the progress of your reactions involving this compound, leading to more efficient and successful synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mst.edu [web.mst.edu]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. silicycle.com [silicycle.com]
- 11. theory.labster.com [theory.labster.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
Preventing the formation of byproducts in the nitration of ethyl 3-chlorobenzoate.
Welcome to the technical support resource for the nitration of ethyl 3-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for controlling reaction pathways and preventing the formation of unwanted byproducts. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nitration of ethyl 3-chlorobenzoate, providing the core knowledge needed to approach this reaction effectively.
Q1: What are the expected products in the nitration of ethyl 3-chlorobenzoate, and what determines the final isomer distribution?
A: The nitration of ethyl 3-chlorobenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring where the directing effects of the substituents are not fully aligned. The outcome is governed by the electronic and steric influences of the chloro (-Cl) and ethyl ester (-COOEt) groups.
-
Directing Effects of Substituents:
-
Chloro Group (-Cl): This group is deactivating overall due to its inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion) formed during ortho and para attack.
-
Ethyl Ester Group (-COOEt): This is a strongly deactivating, meta-directing group due to both inductive and resonance electron withdrawal.
-
-
Predicted Regioselectivity: The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the positions most activated (or least deactivated). The -Cl group directs to positions 2, 4, and 6, while the -COOEt group directs to position 5. The positions ortho to the chloro group (2 and 6) and para (4) are electronically favored over the meta position (5). Therefore, the reaction yields a mixture of isomers, primarily:
-
Ethyl 3-chloro-6-nitrobenzoate (attack at C6, ortho to -Cl)
-
Ethyl 3-chloro-4-nitrobenzoate (attack at C4, para to -Cl)
-
Ethyl 3-chloro-2-nitrobenzoate (attack at C2, ortho to -Cl, but sterically hindered)
-
The ratio of these isomers is highly dependent on reaction conditions.[1][2]
Q2: Besides isomeric products, what other byproducts are commonly formed?
A: Several other types of byproducts can arise if the reaction conditions are not carefully controlled:
-
Dinitrated Products: If the reaction temperature is too high, the reaction time is too long, or an excess of the nitrating agent is used, a second nitration can occur on the already nitrated product ring.
-
Hydrolysis Products: The ethyl ester is susceptible to acid-catalyzed hydrolysis, especially in the presence of water at elevated temperatures. This results in the formation of the corresponding carboxylic acids (e.g., 3-chloro-6-nitrobenzoic acid).
-
Oxidation Byproducts: Concentrated nitric acid is a strong oxidizing agent. Uncontrolled temperatures can lead to the formation of phenolic compounds and other oxidation byproducts, often appearing as dark, tarry material.
Q3: What is the fundamental mechanism for this nitration?
A: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[3][4][5]
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electrons of the benzene ring attack the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final nitrated product.
Below is a diagram illustrating the formation of the key electrophile.
Caption: Formation of the nitronium ion electrophile.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| 1. Poor Regioselectivity / Undesirable Isomer Ratio | 1. High Reaction Temperature: Higher temperatures provide more energy to overcome the activation barriers for less-favored isomers, reducing selectivity. 2. Incorrect Nitrating Agent Concentration: The ratio of H₂SO₄ to HNO₃ affects the concentration of the nitronium ion and the overall reaction environment. | 1. Maintain Strict Temperature Control: Perform the reaction at 0-5°C using an ice-water bath. This minimizes the formation of the sterically hindered 2-nitro isomer and other less stable products. 2. Optimize Acid Mixture: Systematically vary the ratio of sulfuric to nitric acid. A higher concentration of sulfuric acid can increase the rate of reaction but may require even lower temperatures to maintain control. 3. Explore Alternative Nitrating Systems: For enhanced para-selectivity, consider using acyl nitrates or nitrating agents supported on solid catalysts like zeolites, which can sterically favor attack at the less hindered para position.[6][7] |
| 2. Significant Formation of Dinitrated Byproducts | 1. Excess Nitrating Agent: Using more than one molar equivalent of nitric acid encourages a second nitration event. 2. Reaction Temperature Too High: As the initial nitration is exothermic, a runaway temperature can drastically increase the rate of a second nitration. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the probability of dinitration. | 1. Use Stoichiometric Reagents: Carefully measure and use 1.0 to 1.05 molar equivalents of nitric acid relative to the ethyl 3-chlorobenzoate. 2. Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution while vigorously stirring and maintaining a low temperature. This prevents localized "hot spots" and high concentrations of the nitrating agent. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed. |
| 3. Low Yield Due to Ester Hydrolysis | 1. Presence of Water: Using non-concentrated acids or allowing atmospheric moisture into the reaction can promote hydrolysis. 2. High Temperature During Work-up: Quenching the reaction in water or washing the organic layer at room temperature or higher can lead to significant hydrolysis of the ester. | 1. Use Concentrated/Fuming Acids: Employ >95% sulfuric acid and >90% nitric acid to create a sufficiently non-aqueous environment. 2. Perform a Cold Work-up: Quench the reaction by pouring it slowly onto a large amount of crushed ice. This dilutes the acid and dissipates heat simultaneously. Conduct all subsequent aqueous washes with cold water or brine and separate the layers promptly. 3. Neutralize Carefully: Wash the organic layer with a cold, dilute solution of sodium bicarbonate to remove residual acid, which can catalyze hydrolysis during solvent evaporation. |
Section 3: Recommended Experimental Protocol
This protocol is optimized for maximizing the yield of the desired mononitrated products while minimizing byproducts.
Objective: To perform a controlled nitration of ethyl 3-chlorobenzoate.
Materials:
-
Ethyl 3-chlorobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (90%)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (cold)
-
Saturated Sodium Chloride Solution (Brine, cold)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl 3-chlorobenzoate (1.0 eq) dissolved in a minimal amount of dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3.0 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (0.5 eq), keeping the mixture cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor its progress every 15-30 minutes by TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold water (2x)
-
Cold saturated sodium bicarbonate solution (2x, or until bubbling ceases)
-
Cold brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.[8]
Section 4: Visualizing the Optimization Workflow
To achieve the best results, a systematic approach to optimization is necessary. The following workflow diagram illustrates the decision-making process for troubleshooting and refining the nitration protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Challenges in the scale-up of Ethyl 3-chloro-5-nitrobenzoate production.
Technical Support Center: Production of Ethyl 3-chloro-5-nitrobenzoate
Introduction
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. This compound is a valuable substituted aromatic compound often used as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.
The production typically involves two key transformations: the electrophilic nitration of a benzene ring and the esterification of a carboxylic acid. The sequence of these steps significantly impacts the process, but a common pathway is the nitration of 3-chlorobenzoic acid followed by Fischer esterification. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges associated with its scale-up, with a strong emphasis on process safety and efficiency.
Synthetic Pathway Overview
The primary synthetic route involves a two-step process starting from 3-chlorobenzoic acid. The first step is a regioselective nitration, followed by an acid-catalyzed esterification.
Storage conditions to ensure the long-term stability of Ethyl 3-chloro-5-nitrobenzoate.
Technical Support Center: Long-Term Stability of Ethyl 3-chloro-5-nitrobenzoate
As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical steps necessary to ensure the long-term stability of this compound (CAS No. 1156940-16-7) in your laboratory. Maintaining the integrity of this reagent is paramount for the reproducibility and success of your research, particularly in drug development where starting material quality is non-negotiable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for ensuring the long-term stability of this compound?
The compound should be stored under refrigerated, dry, and dark conditions.[1][2] The container must be sealed tightly to prevent moisture ingress and exposure to atmospheric contaminants.[3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down potential hydrolytic and thermal degradation pathways.[1][2] |
| Atmosphere | Sealed in a dry environment | Minimizes hydrolysis of the ester functional group by atmospheric moisture.[2] |
| Light | Store in an opaque or amber container in the dark | Aromatic nitro compounds can be sensitive to light, which may catalyze degradation.[5] |
| Container | Tightly closed, original container | Prevents contamination and moisture absorption.[3][6] |
Application Scientist's Insight: While general-purpose aromatic esters are known for good thermal and oxidative stability, the specific combination of chloro, nitro, and ester functional groups on this molecule necessitates caution.[7] The primary vulnerability is the ester linkage, which is susceptible to hydrolysis. Refrigeration significantly reduces the kinetic rate of this reaction, preserving the compound's purity over time.
Q2: I need to use the compound frequently. Is it acceptable to store it at room temperature for short periods?
For short-term use, such as during the weighing and preparation of a reaction, allowing the container to equilibrate to room temperature before opening is not only acceptable but recommended. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate degradation.[4] However, the main stock should be returned to refrigerated storage promptly after use. Avoid repeated freeze-thaw cycles if the compound is stored below 0°C, although 2-8°C storage makes this less of a concern.
Q3: Do I need to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?
For routine laboratory use and storage as a solid, an inert atmosphere is generally not required, provided the container is tightly sealed and stored in a dry environment.[3] The molecule is stable under normal atmospheric conditions.[8] However, for very long-term archival storage (multiple years) or if the compound is in solution, blanketing with an inert gas can provide an extra layer of protection against oxidative degradation.[9]
Q4: What are the visible signs of degradation I should look for?
Degradation can manifest in several ways. You should be vigilant for:
-
Change in Color: The solid should be a consistent white to light yellow. Any significant darkening or development of new colors could indicate decomposition.
-
Change in Physical State: The appearance of a sticky or oily residue on the solid powder can be a sign of hydrolysis or melting point depression due to impurities.
-
Clumping or Caking: This often indicates moisture absorption, which is a precursor to hydrolysis.
-
Unusual Odor: While the compound is listed as odorless, degradation products may have distinct smells.[8]
If you observe any of these signs, it is critical to perform a quality control check before using the material in an experiment.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues that may arise from improper storage.
Issue 1: My experimental results are inconsistent, and I suspect the starting material.
Inconsistent results are a classic indicator of reagent degradation. Before re-running your experiment, you must validate the integrity of your this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The powder has a slight discoloration that wasn't there before. Is it still usable?
Discoloration is a warning sign. It may be due to a minor surface impurity or significant bulk degradation.
-
Isolate: Separate a small, representative sample for testing.
-
Test: Perform the quality control check outlined in Protocol 2 . Pay close attention to the melting point; a broad or depressed melting range is a strong indicator of impurity. On the TLC plate, look for new, faint spots in addition to the main product spot.
-
Decide: If the melting point is sharp and within the specified range, and the TLC shows a single spot, the compound may be usable for non-critical applications. However, for sensitive assays or GMP-regulated work, it is always best practice to use a fresh, validated batch.
Issue 3: The material appears clumpy and won't flow freely.
This indicates moisture absorption. The immediate concern is hydrolysis of the ester to 3-chloro-5-nitrobenzoic acid.
-
Dry the Material: You can attempt to dry the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) for 24-48 hours. Do not heat the compound without prior stability data, as this could accelerate thermal degradation.[8]
-
Re-evaluate: After drying, perform a full QC check (Protocol 2). Hydrolysis is an irreversible process, so if a significant amount has degraded, the material will not be recoverable. The presence of the carboxylic acid impurity will be evident from a lowered and broadened melting point.
Section 3: Experimental Protocols
Protocol 1: Initial Receipt and Handling of a New Batch
-
Inspect: Upon receipt, check that the container seal is intact.
-
Document: Record the date of receipt, batch number, and initial appearance on your laboratory inventory.
-
Equilibrate: Before first use, allow the sealed container to sit in the laboratory for at least 1-2 hours to reach ambient temperature.
-
Aliquot (Recommended): For labs with multiple users or for long-term storage, consider aliquoting the material into smaller, properly labeled glass vials. This minimizes the number of times the primary stock container is opened, reducing the risk of contamination and moisture exposure.
-
Store: Place the primary container and any aliquots in a 2-8°C refrigerator, away from light.[1][2]
Protocol 2: Routine Quality Control Check (Melting Point & Thin-Layer Chromatography)
This protocol provides a rapid and cost-effective method to assess purity.
A. Melting Point Determination:
-
Prepare Sample: Finely crush a small amount of the solid on a watch glass.
-
Load Capillary: Pack a small amount of the powder into a melting point capillary tube.
-
Measure: Place the capillary in a calibrated melting point apparatus. Heat at a moderate rate initially, then slow to ~1-2°C per minute near the expected melting point.
-
Analyze: A pure compound will have a sharp melting range (typically < 2°C). A broad or depressed melting range compared to the manufacturer's specification indicates the presence of impurities.
B. Thin-Layer Chromatography (TLC):
-
Prepare Sample: Dissolve a small amount (~1 mg) of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.
-
Spot Plate: Use a capillary spotter to apply a small spot of the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate - note: this may require optimization). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analyze: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities or degradation products. The hydrolyzed acid, being more polar, would have a lower Rf value (travel less far up the plate) than the parent ester.
Section 4: Scientific Deep Dive: Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to appreciating the importance of proper storage. The primary risks are hydrolysis and, under more extreme conditions, thermal decomposition.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: This is the most probable degradation route under ambient storage conditions, especially in the presence of moisture. The ester functional group is attacked by water, cleaving the molecule into 3-chloro-5-nitrobenzoic acid and ethanol. This reaction can be catalyzed by acidic or basic contaminants. Storing the compound in a cold, dry environment drastically reduces the rate of this reaction.[7]
-
Thermal Decomposition: While stable under normal conditions, exposure to high temperatures can cause the molecule to break down.[8] This process can release hazardous gases, including nitrogen oxides (from the nitro group), carbon oxides, and hydrogen chloride gas.[3][8] This underscores the importance of avoiding storage near heat sources.
The principles of stability testing are well-established in the pharmaceutical industry by bodies like the International Council for Harmonisation (ICH), which outlines rigorous testing under various conditions (temperature, humidity, light) to determine a product's shelf life and optimal storage.[10][11][12] While you may not perform a full ICH stability study, applying these core principles of controlling temperature and humidity is essential for maintaining reagent quality.[13][14]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | 1156940-16-7 [amp.chemicalbook.com]
- 3. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. blackdiamondconcerns.com [blackdiamondconcerns.com]
- 6. aksci.com [aksci.com]
- 7. zslubes.com [zslubes.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. scribd.com [scribd.com]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. www3.paho.org [www3.paho.org]
- 14. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Elucidation of Ethyl 3-chloro-5-nitrobenzoate: Interpreting ¹H and ¹³C NMR Spectra
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers and professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture.[1] This guide provides an in-depth, experience-driven analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-chloro-5-nitrobenzoate, a substituted aromatic compound representative of the types of molecules frequently encountered in synthetic chemistry.
This document moves beyond a simple recitation of spectral data. Instead, it offers a comparative interpretation, highlighting the complementary nature of proton and carbon NMR. We will dissect the predicted spectra based on established principles of chemical shifts, coupling constants, and substituent effects, drawing analogies from structurally related compounds. Furthermore, we will contextualize the utility of NMR by comparing it with other common analytical techniques and provide a robust, field-tested protocol for data acquisition.
The Foundational Principles of NMR in Structural Analysis
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[2][3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance. The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, which is in turn dictated by the overall molecular structure. This sensitivity is what allows chemists to deduce the connectivity and spatial arrangement of atoms within a molecule.[4]
The key parameters derived from an NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups tend to deshield nuclei, shifting their signals to higher ppm values (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The splitting pattern provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), which provides further detail on the connectivity of atoms.
Analysis of this compound: A Predicted Spectrum
Caption: Molecular structure of this compound.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.
-
Aromatic Region (δ 8.0 - 9.0 ppm): The benzene ring has three protons at positions 2, 4, and 6.[5] All three are in different electronic environments due to the unsymmetrical substitution pattern.
-
The nitro group (-NO₂) is a very strong electron-withdrawing group, significantly deshielding the protons ortho and para to it.
-
The chloro group (-Cl) is also electron-withdrawing, but less so than the nitro group.
-
The ethyl ester group (-COOCH₂CH₃) is deactivating.
-
H-6 and H-2: These protons are ortho to the strongly deactivating nitro and chloro groups, respectively, and will be the most deshielded. They are expected to appear as triplets (or more complex multiplets) due to meta-coupling with H-4 and H-2/H-6.
-
H-4: This proton is situated between the two deactivating groups and will also be significantly deshielded, appearing as a triplet due to meta-coupling with H-2 and H-6.
-
-
Ethyl Group Region (δ 1.0 - 4.5 ppm):
-
Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electron-withdrawing oxygen atom of the ester and will appear as a quartet around δ 4.4 ppm. The quartet arises from coupling with the three neighboring methyl protons.
-
Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will appear as a triplet around δ 1.4 ppm, due to coupling with the two methylene protons.
-
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the range of δ 164-166 ppm.
-
Aromatic Carbons (δ 120 - 150 ppm):
-
C-3 and C-5 (ipso-Carbons): The carbons directly attached to the chloro and nitro groups will be significantly influenced by these substituents. C-5, attached to the nitro group, is expected to be highly deshielded (around δ 148 ppm), while C-3, attached to the chlorine, will also be deshielded (around δ 135 ppm).
-
C-1 (ipso-Carbon): The carbon attached to the ester group will be found around δ 132 ppm.
-
C-2, C-4, and C-6: The chemical shifts of these carbons will be influenced by the combined effects of the three substituents. They are expected to appear in the δ 125-135 ppm range.
-
-
Ethyl Group Carbons:
-
Methylene Carbon (-OCH₂CH₃): Attached to the oxygen, this carbon will be deshielded and is expected around δ 62 ppm.
-
Methyl Carbon (-OCH₂CH₃): This terminal carbon will be the most shielded, appearing around δ 14 ppm.
-
Comparative Analysis: ¹H vs. ¹³C NMR and Alternative Techniques
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Notes |
| Information Provided | Number of non-equivalent protons, their electronic environment, and neighboring protons. | Number of non-equivalent carbons and their electronic environment. | ¹H NMR provides more detailed connectivity information through coupling. |
| Sensitivity | High (¹H is nearly 100% abundant). | Low (¹³C has a natural abundance of only 1.1%). | ¹³C NMR experiments require more sample or longer acquisition times. |
| Spectral Width | Narrow (typically 0-12 ppm). | Wide (typically 0-220 ppm). | Less signal overlap in ¹³C NMR, making interpretation of complex molecules easier. |
| Coupling | Proton-proton coupling is common and informative. | Carbon-proton coupling is typically decoupled for simplicity. | Decoupling in ¹³C NMR results in single lines for each carbon, simplifying the spectrum. |
While NMR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns, which can suggest structural motifs. | MS gives the molecular formula, while NMR provides the detailed atomic connectivity. The two are highly complementary. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-O). | IR confirms functional groups, while NMR shows how they are connected within the molecular framework. |
| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in the solid state. | X-ray crystallography gives the most definitive structural information but requires a suitable single crystal, which can be difficult to obtain. NMR provides the structure in solution. |
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The structural elucidation of molecules like this compound is a systematic process that relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. While ¹H NMR offers a wealth of information on proton environments and connectivity, ¹³C NMR provides a clear picture of the carbon framework, with less spectral complexity. When used in concert, and often supplemented by techniques like mass spectrometry and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide serves as a practical framework for researchers to approach the interpretation of NMR data with a foundation in both theoretical principles and practical application.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-chloro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Structure Through Fragmentation
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The controlled fragmentation of a molecule within the mass spectrometer provides a unique fingerprint, a pattern of fragment ions that, when expertly interpreted, reveals the intricate connectivity of its constituent atoms. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 3-chloro-5-nitrobenzoate, a substituted aromatic ester of interest in various chemical and pharmaceutical research domains.
By dissecting the fragmentation pathways of this molecule, we gain critical insights that are invaluable for its unambiguous identification in complex matrices. This guide will not only predict the fragmentation pattern of this compound but also compare it with the experimentally determined fragmentation of its structural analogs, Ethyl 3-chlorobenzoate and Ethyl 3-nitrobenzoate. This comparative approach, grounded in the fundamental principles of mass spectrometry, will equip researchers with the expertise to confidently identify and characterize this and similar molecules.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to be a composite of the characteristic fragmentation patterns of its three key functional moieties: the ethyl ester, the chloro substituent, and the nitro group, all attached to a central benzene ring. The molecular ion ([M]•+) of this compound (molar mass: 229.62 g/mol ) is expected to be observed at m/z 229 (for the 35Cl isotope) and 231 (for the 37Cl isotope) in an approximate 3:1 ratio, a hallmark of a monochlorinated compound.[1][2]
The primary fragmentation pathways are predicted to be initiated by the energetically favorable cleavage of the ester group, followed by losses of the nitro and chloro substituents. The stability of the resulting fragment ions is a major driving force in these processes.[3]
Below is a table summarizing the predicted major fragment ions for this compound:
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 229/231 | [C₉H₈³⁵ClNO₄]•+ / [C₉H₈³⁷ClNO₄]•+ | - | Molecular Ion |
| 184/186 | [C₇H₃³⁵ClNO₃]•+ | -OC₂H₅ | Loss of the ethoxy radical from the ester. |
| 201/203 | [C₉H₇³⁵ClNO₃]• | -C₂H₄ | McLafferty rearrangement with loss of ethylene. |
| 154/156 | [C₇H₃³⁵ClNO₂]•+ | -OC₂H₅, -NO | Loss of the ethoxy radical followed by loss of nitric oxide. |
| 138/140 | [C₇H₄³⁵ClO]•+ | -OC₂H₅, -NO₂ | Loss of the ethoxy radical followed by loss of nitrogen dioxide. |
| 149 | [C₇H₄NO₃]•+ | -Cl | Loss of a chlorine radical from the molecular ion. |
| 103 | [C₆H₄Cl]•+ | -COOC₂H₅, -NO₂ | Loss of the entire ethyl carboxylate group and the nitro group. |
| 75 | [C₆H₄]•+ | -COOC₂H₅, -NO₂, -Cl | Loss of all substituents from the benzene ring. |
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will now compare the expected fragmentation of this compound with the known fragmentation patterns of two closely related molecules: Ethyl 3-chlorobenzoate and Ethyl 3-nitrobenzoate. This comparative analysis highlights the influence of each substituent on the overall fragmentation cascade.
Ethyl 3-chlorobenzoate: The Influence of the Chloro Group
The mass spectrum of Ethyl 3-chlorobenzoate provides a foundational understanding of the fragmentation of the ethyl benzoate core with a chloro substituent.[4]
Key Fragmentation Pathways for Ethyl 3-chlorobenzoate:
-
Molecular Ion: The molecular ion is observed at m/z 184/186, corresponding to the two chlorine isotopes.
-
Loss of Ethoxy Radical (-OC₂H₅): The most prominent fragmentation is the loss of the ethoxy radical (45 Da) to form the 3-chlorobenzoyl cation at m/z 139/141. This is a characteristic fragmentation of ethyl esters.[3]
-
Loss of Ethylene (-C₂H₄): A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule (28 Da), resulting in an ion at m/z 156/158.
-
Loss of Chlorine (-Cl): Loss of a chlorine radical (35/37 Da) from the molecular ion gives rise to an ion at m/z 149.
-
Formation of the Chlorophenyl Cation: Subsequent loss of carbon monoxide (CO) from the 3-chlorobenzoyl cation (m/z 139/141) can produce the chlorophenyl cation at m/z 111/113.
Ethyl 3-nitrobenzoate: The Influence of the Nitro Group
The mass spectrum of Ethyl 3-nitrobenzoate reveals the fragmentation behavior driven by the nitro group in conjunction with the ethyl ester.[1][5]
Key Fragmentation Pathways for Ethyl 3-nitrobenzoate:
-
Molecular Ion: The molecular ion is observed at m/z 195.[5]
-
Loss of Ethoxy Radical (-OC₂H₅): Similar to other ethyl benzoates, a major fragmentation is the loss of the ethoxy radical to form the 3-nitrobenzoyl cation at m/z 150.[5]
-
Loss of Nitric Oxide (-NO): Nitroaromatic compounds characteristically lose nitric oxide (30 Da). The 3-nitrobenzoyl cation (m/z 150) can lose NO to form an ion at m/z 120.
-
Loss of Nitrogen Dioxide (-NO₂): Another signature fragmentation of nitroaromatics is the loss of nitrogen dioxide (46 Da). The molecular ion can lose NO₂ to yield an ion at m/z 149. The 3-nitrobenzoyl cation (m/z 150) can also lose NO₂ to form the benzoyl cation at m/z 104.[5]
-
Loss of Ethylene (-C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene (28 Da) from the molecular ion, resulting in an ion at m/z 167.
Synthesizing the Fragmentation Logic: A Visualized Pathway
The fragmentation of this compound can be visualized as a series of competing and sequential reactions originating from the molecular ion. The interplay between the electron-withdrawing nitro group and the chloro substituent, along with the inherent fragmentation tendencies of the ethyl ester, dictates the relative abundances of the various fragment ions.
Caption: Predicted major fragmentation pathways of this compound under EI-MS.
Experimental Protocol: A Self-Validating System for Analysis
To ensure the generation of reliable and reproducible mass spectra for compounds like this compound, a robust and well-defined experimental protocol is paramount. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. This range is typically suitable for establishing a calibration curve if quantitative analysis is required.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of semi-volatile organic compounds. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace-level analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas compatible with mass spectrometry. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A temperature program designed to effectively separate the analyte from potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for generating library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains stable performance of the mass analyzer. |
| Mass Range | m/z 40-350 | A range that encompasses the molecular ion and all expected fragment ions. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
This protocol is designed to be self-validating. The consistent retention time of the analyte, coupled with the characteristic mass spectrum including the isotopic pattern of the chlorine-containing fragments, provides a high degree of confidence in the identification of this compound.
Conclusion: A Framework for Structural Elucidation
The detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound, in conjunction with a comparative study of its structural analogs, provides a robust framework for its identification and characterization. The interplay of the ethyl ester, chloro, and nitro functionalities results in a rich and informative mass spectrum. By understanding the fundamental principles of fragmentation for each of these groups, researchers can confidently interpret the mass spectral data of this and other complex substituted aromatic compounds. The provided experimental protocol offers a reliable starting point for obtaining high-quality data, ensuring the integrity and reproducibility of the analytical results. This guide serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development, empowering them with the knowledge to effectively utilize mass spectrometry for molecular structure elucidation.
References
A Comparative Guide to the Reactivity of Ethyl 3-chloro-5-nitrobenzoate in Nucleophilic Aromatic Substitution
This guide provides an in-depth analysis of the reactivity of Ethyl 3-chloro-5-nitrobenzoate, a substituted aryl halide, within the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Designed for researchers, chemists, and drug development professionals, this document objectively compares the compound's performance against structurally similar alternatives, supported by mechanistic principles and representative experimental data. We will explore the critical roles of leaving group identity and substituent positioning, offering field-proven insights into predicting and optimizing synthetic outcomes.
The Foundational Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs) can dramatically alter this character, rendering the ring sufficiently electron-deficient to react with nucleophiles.[1] This process, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of modern organic synthesis.
The reaction does not follow a concerted SN2 pathway, which is sterically hindered, nor a stepwise SN1 pathway, which would require the formation of a highly unstable aryl cation.[2] Instead, it proceeds via a well-established two-step addition-elimination mechanism .[3][4]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the rate-determining step of the reaction.[5][6] The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2]
-
Elimination of the Leaving Group: The intermediate, driven by the desire to regain the stability of the aromatic system, expels the leaving group. This second step is typically fast and restores the ring's aromaticity.
The stability of the Meisenheimer complex is paramount to the reaction's success. EWGs, particularly those positioned ortho or para to the leaving group, are crucial as they delocalize the negative charge through resonance, stabilizing the intermediate and lowering the activation energy of the first step.[3][7][8]
Caption: General workflow of the two-step SNAr addition-elimination mechanism.
Reactivity Profile of this compound
Let's analyze the structure of our primary compound: this compound. It possesses two EWGs: a nitro group (-NO₂) and an ethyl ester group (-COOEt). The leaving group is chlorine (-Cl).
A critical structural feature is the positioning of these groups. Both the nitro and ester groups are meta to the chlorine atom. This arrangement has profound implications for reactivity. While EWGs in any position will activate the ring towards nucleophilic attack to some degree via their inductive effect (pulling electron density through sigma bonds), the powerful resonance stabilization is only possible when the EWG is ortho or para to the site of attack.
In the case of this compound, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro or ester group via resonance. This results in a significantly less stable intermediate and, consequently, a much slower reaction rate compared to its ortho or para-substituted counterparts.[7][8]
Caption: Comparison of Meisenheimer complex stability for meta vs. para EWGs.
Comparative Reactivity Analysis
To provide a clear performance benchmark, we will compare this compound against two classes of similar compounds: those with different halogen leaving groups and those with a different nitro group position.
Part A: The "Element Effect" - Impact of the Leaving Group
In SN1 and SN2 reactions, leaving group ability correlates with the strength of the C-X bond, leading to a reactivity order of I > Br > Cl > F. In SNAr reactions, this trend is inverted.[2] The typical reactivity order for halogens is F > Cl ≈ Br > I .[9][10]
This "element effect" is a direct consequence of the rate-determining step. Since the initial nucleophilic attack is the slow step, the electronegativity of the halogen is the dominant factor.[5][6] The highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more electrophilic and thus more susceptible to attack. The C-F bond strength is irrelevant to the rate because this bond is not broken until the fast, second step.[7]
| Compound | Leaving Group | Key Factor | Expected Relative Reactivity |
| Ethyl 3-fluoro -5-nitrobenzoate | F | High Electronegativity | Highest |
| Ethyl 3-chloro -5-nitrobenzoate | Cl | Moderate Electronegativity | Intermediate |
| Ethyl 3-bromo -5-nitrobenzoate | Br | Moderate Electronegativity | Intermediate (Similar to Cl) |
| Ethyl 3-iodo -5-nitrobenzoate | I | Lower Electronegativity | Lowest |
| This table presents expected relative reactivities based on established mechanistic principles. |
Part B: The "Positional Effect" - Impact of EWG Location
As previously discussed, the location of the EWG is arguably the most critical factor governing SNAr reactivity. Let's compare our target compound with a structural isomer where the nitro group is para to the chlorine leaving group.
The para isomer, Ethyl 4-chloro-3-nitrobenzoate, is orders of magnitude more reactive.[3][7] The reason is that the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization to the intermediate, drastically lowering the activation energy for its formation.
| Compound | EWG Position Relative to Cl | Resonance Stabilization | Expected Relative Reactivity |
| Ethyl 4-chloro-3-nitro benzoate | Ortho/Para System* | Direct and Powerful | Very High |
| Ethyl 3-chloro-5-nitro benzoate | Meta | None (Inductive Only) | Very Low |
| In this isomer, the nitro group is ortho to the ester and para to the chlorine, providing strong activation. |
Experimental Protocol: A Model SNAr Reaction
This protocol describes a representative SNAr reaction to compare the reactivity of different aryl halides. The reaction of an aryl halide with piperidine is a classic experiment for studying SNAr kinetics.
Objective: To synthesize Ethyl 3-(piperidin-1-yl)-5-nitrobenzoate from this compound.
Materials:
-
This compound (1.0 mmol, 229.6 mg)
-
Piperidine (2.5 mmol, 0.25 mL)
-
Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Reaction vial with stir bar, reflux condenser
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (229.6 mg).
-
Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) to dissolve the starting material, followed by the addition of piperidine (0.25 mL).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different Rf value than the more polar product.
-
Workup: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing diethyl ether (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The resulting crude product can be purified by column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A standard workflow for performing and analyzing an SNAr reaction.
Conclusion and Strategic Implications
The reactivity of this compound in SNAr reactions is moderate but significantly lower than isomers where the electron-withdrawing groups are positioned ortho or para to the leaving group. This is due to the lack of direct resonance stabilization for the key Meisenheimer intermediate.
When comparing analogs, the "element effect" dictates that the corresponding fluoride (Ethyl 3-fluoro-5-nitrobenzoate) would be more reactive due to fluorine's high electronegativity. Conversely, isomers like Ethyl 4-chloro-3-nitrobenzoate demonstrate vastly superior reactivity due to optimal positioning of the nitro group for resonance stabilization.
For professionals in drug development and process chemistry, these principles are critical. Understanding the subtle yet powerful effects of substituent placement and leaving group identity allows for the rational design of synthetic routes, avoiding unreactive systems and selecting substrates that ensure efficient, high-yielding transformations.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of Ethyl 3-chloro-5-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of robust and reliable downstream applications. Ethyl 3-chloro-5-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its impurity profile can significantly influence the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API).[2][3][4] This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound.
The selection of an appropriate analytical method is a critical decision, guided by the specific requirements of the analysis, including the nature of the analyte and potential impurities, the required sensitivity, and the desired throughput. This document will delve into the theoretical underpinnings and practical applications of both HPLC and GC-MS, offering detailed experimental protocols and a comparative analysis to empower you in making an informed choice for your analytical needs. Our discussion is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse for Purity Profiling
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[3][13] This makes it an excellent first-line technique for assessing the purity of this compound and identifying potential process-related impurities and degradation products.
The Causality Behind the HPLC Method
The choice of a reversed-phase HPLC (RP-HPLC) method is a logical starting point for the analysis of a moderately polar compound like this compound. The C18 stationary phase provides a non-polar environment, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. By carefully optimizing the mobile phase composition and gradient, a high degree of separation can be achieved.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability and robustness of the analytical run, in line with ICH Q2(R2) guidelines.[5][7][9][11]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the this compound peak is not more than 2.0, as per USP <621> recommendations.[14][6][10][12]
Visualizing the HPLC Workflow
Caption: HPLC workflow for this compound purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Specificity and Sensitivity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[15] It is particularly well-suited for the analysis of volatile and semi-volatile compounds and can provide definitive identification of impurities based on their mass spectra.
The Rationale for GC-MS
For the analysis of this compound, GC-MS offers the advantage of high sensitivity for detecting trace-level volatile impurities that may not be readily observed by HPLC-UV. The electron ionization (EI) source in the mass spectrometer will fragment the analyte and its impurities in a reproducible manner, generating a unique mass spectrum or "fingerprint" for each compound. This allows for confident identification by comparing the obtained spectra with a reference library.
Experimental Protocol: A System Built on Trustworthiness
This GC-MS protocol is designed for trustworthiness, providing a robust method for the separation and identification of volatile and semi-volatile impurities.
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable GC-grade solvent such as acetone or dichloromethane.[15]
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial.[15]
Visualizing the GC-MS Workflow
Caption: GC-MS workflow for this compound impurity identification.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit for the intended purpose. The following table provides a direct comparison of their performance characteristics for the analysis of this compound purity.
| Parameter | HPLC-UV | GC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances.[3][13] | Volatile and semi-volatile compounds that are thermally stable.[15] |
| Selectivity | Good, based on retention time. Co-elution of impurities is possible. | Excellent, based on both retention time and mass spectrum, providing high confidence in identification. |
| Sensitivity | Good, typically in the µg/mL (ppm) range with UV detection. | Excellent, often reaching the ng/mL (ppb) range, especially in Selected Ion Monitoring (SIM) mode. |
| Quantification | Highly accurate and precise for purity determination and impurity quantification. | Can be quantitative, but often used for identification and semi-quantification of trace impurities. |
| Sample Preparation | Relatively straightforward dissolution and filtration. | Simple dissolution, but requires a volatile solvent. |
| Run Time | Typically 15-30 minutes per sample. | Can be faster, often in the 10-20 minute range. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Conclusion: A Synergistic Approach for Comprehensive Purity Assessment
For the routine quality control and purity assessment of this compound, HPLC-UV stands out as a robust, reliable, and cost-effective method. Its ability to accurately quantify the main component and major impurities makes it ideal for release testing and stability studies.
However, for a comprehensive understanding of the impurity profile, particularly for identifying unknown trace-level volatile or semi-volatile impurities, GC-MS is an invaluable complementary technique. Its superior specificity and sensitivity can aid in process development, troubleshooting, and ensuring the complete characterization of the material.
Ultimately, a synergistic approach that leverages the strengths of both HPLC and GC-MS will provide the most comprehensive and trustworthy assessment of this compound purity, ensuring the highest quality for downstream pharmaceutical applications.
References
- 1. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Chromatography [usp.org]
- 11. database.ich.org [database.ich.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. usp.org [usp.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of Ethyl 3-chloro-5-nitrobenzoate: An X-ray Crystallographic Perspective
In the landscape of pharmaceutical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge influences everything from understanding its physicochemical properties to predicting its biological activity and ensuring intellectual property protection. Ethyl 3-chloro-5-nitrobenzoate, a substituted aromatic compound, serves as a pertinent case study for exploring the gold standard of structural analysis—single-crystal X-ray diffraction—and comparing its utility against other common analytical techniques.
This guide provides an in-depth, experience-driven perspective on the crystallographic analysis of this compound. While a definitive crystal structure for this specific isomer is not publicly available, we will leverage the detailed experimental protocol for its close isomer, Ethyl 4-chloro-3-nitrobenzoate, as a robust framework. This allows us to present a realistic and instructive workflow. We will then critically compare the richness of information obtained from X-ray crystallography with data from alternative methods such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermal Analysis (DSC/TGA), and High-Performance Liquid Chromatography (HPLC).
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] Its power lies in its ability to provide a complete, three-dimensional molecular structure, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.
Experimental Workflow: A Practical Guide
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol is adapted from the successful analysis of the closely related isomer, Ethyl 4-chloro-3-nitrobenzoate.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step 1: Synthesis of this compound
The synthesis of the title compound would typically involve the esterification of 3-chloro-5-nitrobenzoic acid. A common laboratory-scale procedure involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[2] Purification is generally achieved through recrystallization.
Step 2: Crystallization
The growth of high-quality single crystals is often the most challenging and critical step.[3] For a compound like this compound, slow evaporation of a solution is a primary method to explore.[4][5]
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. Solvents to consider would include methanol, ethanol, acetone, or mixtures thereof with less polar solvents like hexane.
-
Procedure: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for slow evaporation over several days.
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.
A Comparative Analysis with Alternative Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques offer complementary data and are often more readily accessible.
| Technique | Information Provided | Sample Requirements | Throughput | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions, polymorphism. | Single crystal (typically >0.1 mm). | Low | Crystal growth can be a significant bottleneck. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification ("fingerprinting"), lattice parameters, assessment of polymorphism.[1][6] | Crystalline powder. | High | Does not provide atomic coordinates for unknown structures; peak overlap can be an issue for complex molecules.[7] |
| NMR Spectroscopy (¹H and ¹³C) | Connectivity of atoms (molecular skeleton), chemical environment of nuclei, relative number of protons.[8][9] | Soluble sample. | High | Does not provide 3D spatial arrangement or information on intermolecular interactions. |
| Thermal Analysis (DSC/TGA) | Melting point, phase transitions, thermal stability, decomposition profile.[10][11] | Solid or liquid sample. | High | Provides no direct structural information. |
| HPLC | Purity assessment, quantification, separation of isomers and impurities.[12][13][14] | Soluble sample. | High | Provides no structural information beyond retention time. |
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool for the characterization of crystalline solids, particularly in a high-throughput setting.[6] For this compound, a PXRD pattern would serve as a unique fingerprint for a specific crystalline form. This is invaluable for quality control and for identifying different polymorphs. However, without a known crystal structure, determining the atomic arrangement from a powder pattern is a complex and often challenging task for organic molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the covalent framework of a molecule in solution. For this compound, ¹H NMR would reveal the characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The splitting pattern and chemical shifts of the aromatic protons would provide strong evidence for the 1,3,5-substitution pattern on the benzene ring.[8][9] ¹³C NMR would complement this by showing the number of unique carbon environments. While NMR excels at confirming the molecular structure, it provides no information about the solid-state packing or intermolecular interactions.
Caption: Relationship between analytical techniques and the information they provide.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material. For this compound, DSC would determine its melting point and detect any polymorphic transitions. TGA would reveal its thermal stability and decomposition profile. This information is critical for understanding the material's handling and storage requirements but offers no insight into its molecular structure.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for assessing purity and quantifying the amount of a substance in a mixture.[12][13][14] An HPLC method for this compound would be essential for quality control of the synthesized material, ensuring it is free from starting materials and byproducts. However, HPLC provides no structural information.
Conclusion
The structural analysis of a molecule like this compound is best approached with a suite of complementary analytical techniques. While methods like NMR, PXRD, thermal analysis, and HPLC provide crucial information regarding the molecule's connectivity, purity, and physical properties, single-crystal X-ray diffraction remains the unparalleled technique for the definitive determination of its three-dimensional atomic arrangement. The detailed structural insights gained from X-ray crystallography are fundamental to a deep understanding of a molecule's behavior and are indispensable in the rigorous landscape of modern drug discovery and development.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. PPXRD - Abstract Submission Form [icdd.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 12. njlabs.com [njlabs.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. HPLC Applications | Thermo Fisher Scientific - SG [thermofisher.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Derivatives from Ethyl 3-chloro-5-nitrobenzoate
For researchers, scientists, and professionals in drug development, the selection of a versatile starting scaffold is a critical step in the discovery of novel therapeutic agents. Ethyl 3-chloro-5-nitrobenzoate is one such scaffold, offering multiple reaction sites for the synthesis of a diverse library of derivatives. This guide provides an in-depth comparison of the potential biological activities of these derivatives, supported by experimental data from structurally related compounds, and outlines the strategic considerations behind their synthesis and screening.
The Strategic Advantage of the this compound Scaffold
This compound is a trifunctionalized benzene ring, presenting chemists with three key points for modification: the ethyl ester, the chloro group, and the nitro group. This multi-functionality allows for a combinatorial approach to library synthesis, enabling the exploration of a wide chemical space to identify compounds with potent and selective biological activities. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening up another avenue for derivatization. The ester group provides a handle for modifications or can be hydrolyzed to the corresponding carboxylic acid.
I. Synthesis and Anticipated Biological Activities of Key Derivatives
The synthetic versatility of this compound allows for the creation of several classes of compounds with potential therapeutic applications. Below, we explore the synthesis of these derivatives and compare their anticipated biological activities with known, structurally similar molecules.
A. N-Aryl/Alkyl-3-amino-5-ethoxycarbonylbenzoate Derivatives: Probing Antimicrobial and Anticancer Space
A primary synthetic route involves the nucleophilic aromatic substitution of the chlorine atom with various primary and secondary amines. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired aryl or alkyl amine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Caption: General scheme for N-Aryl/Alkyl derivative synthesis.
While specific data for derivatives of this compound is limited, extensive research on analogous N-aryl aniline derivatives demonstrates their potential as antimicrobial and anticancer agents.
Table 1: Comparative Antimicrobial Activity of Structurally Related N-Aryl Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| N-Aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides | Staphylococcus aureus | 3b: good activity | Ciprofloxacin | - | [1] |
| Thiazole Derivatives | E. coli | 0.17-0.23 | Ampicillin | - | [2] |
| Thiazole Derivatives | Candida albicans | 0.06-0.47 | - | - | [2] |
Note: The data presented is for structurally similar compounds to illustrate the potential activity of the target derivatives.
The antimicrobial activity of such compounds is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes.[2] The presence of a substituted aniline moiety is a common feature in many antimicrobial drugs.
In the realm of oncology, aniline derivatives are precursors to a wide range of anticancer agents. For instance, benzothiazole aniline derivatives have shown potent cytotoxicity against various cancer cell lines, in some cases exceeding the efficacy of cisplatin.[3][4]
Table 2: Comparative Anticancer Activity of Structurally Related Aniline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzothiazole Aniline Derivatives | Liver Cancer Cells | L1, L1Pt: Selective Inhibition | Cisplatin | - | [3][4] |
| 2-Anilino Triazolopyrimidines | MDA-MB-231 | 3d: 0.03-0.43 | Combretastatin A-4 | - | [5] |
| 3,6-Diunsaturated 2,5-Diketopiperazines | Hela | 11: 0.7 | - | - | [6] |
Note: The data presented is for structurally similar compounds to illustrate the potential activity of the target derivatives.
The anticancer mechanism of these compounds can be diverse, ranging from the inhibition of tubulin polymerization to the induction of apoptosis.[5][6]
B. 3-Amino-5-ethoxycarbonylbenzoate Derivatives: A Gateway to Diverse Functionalities
The reduction of the nitro group to an amine is a pivotal step that dramatically expands the synthetic possibilities, yielding a versatile intermediate for the synthesis of amides, sulfonamides, and ureas, each with a distinct biological activity profile.
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (5.0 eq) or palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
If using SnCl2·2H2O, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture at room temperature under a balloon of hydrogen until the reaction is complete (monitored by TLC).
-
For the tin reduction, cool the mixture, and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. For the hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting Ethyl 3-amino-5-chlorobenzoate by column chromatography.
Caption: Reduction of the nitro group to an amine.
From this key intermediate, a variety of derivatives can be synthesized.
-
Amide Synthesis: React the Ethyl 3-amino-5-chlorobenzoate with an appropriate acid chloride or anhydride in the presence of a base like pyridine or triethylamine.
-
Sulfonamide Synthesis: React the amine with a sulfonyl chloride in the presence of a base.
Derivatives of 3-aminobenzoic acid are known to possess anti-inflammatory and analgesic properties.[7] The introduction of different amide and sulfonamide functionalities can modulate these activities.
Table 3: Comparative Anti-inflammatory Activity of Structurally Related Aminobenzoate Derivatives
| Compound Class | Assay | Activity | Reference Compound | Activity | Source |
| 2-Amino Benzoic Acid Derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory | Phenylbutazone | Standard | [7] |
| 1,5-Benzodiazepine Derivatives | Carrageenan-induced paw edema | Significant inhibition | Diclofenac sodium | Standard | [8] |
| Benzothiazole Derivatives | Carrageenan-induced rat paw oedema | 17c: 72-80% inhibition | Celecoxib | Standard | [9] |
Note: The data presented is for structurally similar compounds to illustrate the potential activity of the target derivatives.
The anti-inflammatory mechanism of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[9]
II. Comparative Analysis and Future Directions
The derivatives of this compound represent a promising area for drug discovery. The comparative data from structurally similar compounds suggest that these derivatives are likely to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Workflow for Screening Biological Activities of Novel Derivatives
Caption: A typical workflow for synthesis and biological screening.
Future research should focus on the systematic synthesis and screening of a diverse library of derivatives from this compound. The establishment of clear structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective drug candidates. The initial screening data presented in this guide, based on analogous compounds, provides a strong rationale for pursuing this versatile scaffold in drug discovery programs.
References
- 1. Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different catalysts for the synthesis of Ethyl 3-chloro-5-nitrobenzoate.
In the landscape of pharmaceutical and fine chemical synthesis, the production of Ethyl 3-chloro-5-nitrobenzoate, a key building block, necessitates a robust and efficient catalytic strategy. The choice of catalyst for the esterification of 3-chloro-5-nitrobenzoic acid is a critical determinant of reaction efficiency, yield, and overall process economy. This guide provides a comparative analysis of various catalytic systems, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the esterification of 3-chloro-5-nitrobenzoic acid with ethanol. This reaction is typically acid-catalyzed and is governed by the principles of Fischer esterification, a reversible reaction that requires strategic manipulation to favor product formation.[1][2] The electron-withdrawing nature of the nitro and chloro groups on the benzoic acid backbone enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.[3]
Homogeneous Acid Catalysis: The Conventional Approach
Traditional synthesis of this compound relies on homogeneous acid catalysts, which are soluble in the reaction medium.
Sulfuric Acid (H₂SO₄)
Concentrated sulfuric acid is a widely employed catalyst in Fischer esterification due to its strong acidity and dehydrating properties, which help to shift the reaction equilibrium towards the ester product.[1][4]
Mechanism of Action: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and affords the final product.[2]
Experimental Protocol (Adapted from a similar synthesis):
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-5-nitrobenzoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid is another effective and commonly used homogeneous acid catalyst for esterification.[4] It offers the advantage of being a solid, which can simplify handling compared to sulfuric acid.
Thionyl Chloride (SOCl₂): An Alternative Pathway
An alternative to direct acid-catalyzed esterification involves a two-step process initiated by thionyl chloride. This method is often favored for its high efficiency and the formation of gaseous byproducts that are easily removed.[5][6][7]
Mechanism of Action: 3-chloro-5-nitrobenzoic acid is first converted to its highly reactive acyl chloride derivative by treatment with thionyl chloride. The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group.[6] The subsequent nucleophilic attack by a chloride ion results in the formation of 3-chloro-5-nitrobenzoyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases.[5][7] The purified acyl chloride is then reacted with ethanol in a separate step to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 3-chloro-5-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-chloro-5-nitrobenzoic acid.
-
Carefully add an excess of thionyl chloride.
-
Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chloro-5-nitrobenzoyl chloride.
Step 2: Esterification
-
Dissolve the crude acyl chloride in an inert solvent like dichloromethane.
-
Slowly add anhydrous ethanol to the solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any unreacted acyl chloride and HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Heterogeneous Catalysis: A Greener Approach
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[8][9]
Ion-Exchange Resins (e.g., Amberlyst-15)
Amberlyst-15 is a strongly acidic, macroreticular, polystyrene-based ion-exchange resin that serves as an effective solid acid catalyst for esterification reactions.[10] Its porous structure allows for the diffusion of reactants to the active sulfonic acid sites.
Advantages:
-
Reusability: The catalyst can be easily recovered by filtration and reused multiple times.[10]
-
Reduced Corrosion: Being a solid, it minimizes the corrosion issues associated with liquid mineral acids.
-
Simplified Work-up: The neutralization step required for homogeneous catalysts is eliminated.
Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can be tailored for specific catalytic applications.[8][11] Their acidic properties and shape-selectivity make them attractive catalysts for esterification. H-ZSM-5 and H-Beta are examples of zeolites that have shown good activity in esterification reactions.
Advantages:
-
High Thermal Stability: Zeolites can withstand high reaction temperatures.
-
Shape Selectivity: The pore structure can influence the selectivity of the reaction.
-
Tunable Acidity: The acid strength of zeolites can be modified to optimize catalytic performance.
Comparative Performance Analysis
| Catalyst Type | Catalyst | Reaction Pathway | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Fischer Esterification | Good to Excellent | Reflux in excess ethanol | Low cost, high catalytic activity | Corrosive, difficult to separate, neutralization required |
| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | Fischer Esterification | Good to Excellent | Reflux in excess ethanol | Solid, easier to handle than H₂SO₄ | Difficult to separate, neutralization required |
| Reagent-Mediated | Thionyl Chloride (SOCl₂) | Two-step (acyl chloride formation) | Excellent | Mild to reflux | High yields, irreversible reaction | Use of a hazardous reagent, corrosive byproducts (HCl, SO₂) |
| Heterogeneous | Amberlyst-15 | Fischer Esterification | Good to Excellent | Reflux in excess ethanol | Reusable, non-corrosive, easy separation | Higher initial cost, potential for lower activity than homogeneous catalysts |
| Heterogeneous | Zeolites (e.g., H-ZSM-5) | Fischer Esterification | Good | High temperature | Reusable, high thermal stability, shape selectivity | Higher cost, potential for diffusion limitations |
Visualization of Synthetic Pathways
Fischer Esterification Workflow
Caption: General workflow for the Fischer esterification of 3-chloro-5-nitrobenzoic acid.
Thionyl Chloride-Mediated Synthesis Workflow
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of this compound is a multifaceted decision that balances reaction efficiency, cost, safety, and environmental considerations.
-
For high-yield, lab-scale synthesis where simplicity and cost are paramount, conventional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid remain viable options, provided that the work-up and waste disposal are managed appropriately.
-
When the highest possible yield is the primary objective and the handling of hazardous reagents is feasible, the thionyl chloride-mediated two-step process is an excellent choice.
-
For industrial applications and green chemistry initiatives , heterogeneous catalysts such as Amberlyst-15 and zeolites are highly recommended. Their reusability and the simplification of the purification process can lead to significant long-term cost savings and a more sustainable manufacturing process.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the scale of the reaction, available equipment, and the desired purity of the final product.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. arkat-usa.org [arkat-usa.org]
- 11. espublisher.com [espublisher.com]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from Ethyl 3-chloro-5-nitrobenzoate
For researchers and drug development professionals, the synthesis of a novel compound is a moment of significant potential. When starting from a versatile scaffold like Ethyl 3-chloro-5-nitrobenzoate, the possibilities for creating new chemical entities with unique biological activities are vast.[1][2] However, the journey from a successful reaction to a validated, publishable, and potentially patentable compound is paved with rigorous analytical scrutiny. The assertion of a new structure is a claim that must be substantiated by irrefutable evidence.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of a novel compound derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system. Our approach is orthogonal, leveraging the strengths of multiple techniques to build a cohesive and undeniable structural proof.
The Imperative of an Orthogonal Analytical Approach
No single analytical technique can, in isolation, provide the complete structural picture of a novel organic molecule.[3][4] Each method interrogates the compound from a different physical principle, and only when their individual data points converge to support a single hypothesis can a structure be considered validated. This multi-faceted strategy, known as an orthogonal approach, is the cornerstone of scientific integrity in chemical synthesis. It ensures that an interpretation derived from one technique is confirmed by another, minimizing the risk of mischaracterization.
Our validation workflow for a novel compound synthesized from this compound will systematically answer four critical questions:
-
What is its molecular mass and formula? (Mass Spectrometry)
-
What functional groups does it contain? (FTIR Spectroscopy)
-
What is the precise arrangement and connectivity of its atoms? (NMR Spectroscopy)
-
What is its definitive three-dimensional structure? (Single-Crystal X-ray Crystallography)
Experimental Workflow for Structural Validation
The following diagram illustrates the logical flow of experiments, beginning with the initial, foundational analysis and progressing to the ultimate, definitive confirmation.
Caption: Orthogonal workflow for novel compound validation.
Mass Spectrometry: The First Gateway of Validation
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight of the newly synthesized compound.[5][6] This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confident determination of the molecular mass.[7] For novel compounds, high-resolution mass spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can be used to deduce the molecular formula.[8]
Causality Behind Experimental Choice: Before investing significant time in detailed NMR analysis, it is critical to confirm that the reaction produced a compound of the expected molecular weight. An unexpected mass immediately signals a failed reaction, an unexpected side product, or the formation of a dimer or other derivative, redirecting the entire analytical effort.
Comparative Data: Expected Mass Shifts
Let's consider a hypothetical reaction where the chlorine atom on this compound is displaced by a morpholine nucleophile.
| Compound | Molecular Formula | Exact Mass (Da) | Key Observation |
| Starting Material: this compound | C₉H₈ClNO₄ | 229.0142 | Reference Mass[2] |
| Hypothetical Product: Ethyl 3-morpholino-5-nitrobenzoate | C₁₃H₁₆N₂O₅ | 296.1060 | Mass increase of 67.0918 Da, corresponding to the substitution of -Cl with -C₄H₈NO. Loss of the chlorine isotopic pattern. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of non-volatile salts or buffers.
-
Ionization Technique Selection: Electrospray ionization (ESI) is the preferred "soft" ionization method for most novel organic compounds as it typically keeps the molecule intact, showing a strong molecular ion peak ([M+H]⁺ or [M-H]⁻).[6]
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum, ensuring the molecular ion peak is clearly resolved.
-
Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern. The calculated formula must match the expected formula with an error of less than 5 ppm.[9]
FTIR Spectroscopy: A Rapid Functional Group Fingerprint
Fourier-Transform Infrared (FTIR) Spectroscopy provides a rapid and invaluable assessment of the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation by specific molecular vibrations. By comparing the FTIR spectrum of the product to that of the starting material, one can instantly confirm the loss of reactant functional groups and the appearance of new ones.
Causality Behind Experimental Choice: FTIR serves as a quick, qualitative check that complements the quantitative data from MS. For instance, if a reaction is intended to modify the ester group on this compound, the disappearance of the characteristic ester C=O stretch would be a key indicator of success.
Comparative Data: Expected Vibrational Band Changes
| Functional Group | Starting Material (this compound) | Hypothetical Product (e.g., a heterocyclic amide) | Rationale for Change |
| Ester C=O Stretch | Strong, sharp peak at ~1720-1730 cm⁻¹[11][12] | Peak shifts to ~1650-1680 cm⁻¹ (Amide I band) | The electronic environment of the carbonyl changes significantly upon conversion from an ester to an amide. |
| N-O Stretch (Nitro) | Two strong peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ | Unchanged (if nitro group is not part of the reaction) | Confirms that this part of the molecule remained intact. |
| C-Cl Stretch | Peak around 700-800 cm⁻¹ | Absent | Confirms the displacement of the chlorine atom. |
| N-H Stretch (Amine/Amide) | Absent | Appears as a broad peak at ~3200-3400 cm⁻¹ | Indicates the successful introduction of a secondary amine or amide. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands. Compare these with the spectrum of the starting material and with standard correlation tables.[13][14]
NMR Spectroscopy: The Definitive Connectivity Map
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[3][15] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms (specifically ¹H and ¹³C).
Causality Behind Experimental Choice: While MS gives the formula and FTIR identifies functional groups, NMR connects the pieces. It allows us to map out the carbon-hydrogen framework of the molecule, confirming the specific isomer that has been formed. For aromatic compounds, the chemical shifts and coupling patterns of the protons on the benzene ring are particularly diagnostic of the substitution pattern.[16][17][18]
Comparative Data: Expected NMR Chemical Shifts (in CDCl₃)
| Nucleus | Starting Material (this compound) | Hypothetical Product (Ethyl 3-morpholino-5-nitrobenzoate) | Rationale for Change |
| ¹H NMR (Aromatic) | ~8.0 - 8.5 ppm (3 distinct signals)[19][20] | Aromatic protons shift upfield due to the electron-donating effect of the morpholine nitrogen. Expect signals around ~7.0 - 7.8 ppm. | The substitution of the electronegative chlorine with an electron-donating group dramatically alters the electronic environment of the aromatic ring protons. |
| ¹H NMR (Ethyl) | Quartet ~4.4 ppm, Triplet ~1.4 ppm | Largely unchanged, minor shifts possible. | The ethyl ester group is remote from the reaction site. |
| ¹H NMR (Morpholino) | Absent | Two new signals, likely around ~3.3 ppm and ~3.8 ppm. | Appearance of signals corresponding to the -N-CH₂- and -O-CH₂- protons of the newly added morpholine ring. |
| ¹³C NMR (Aromatic) | ~120 - 150 ppm[16][17] | The carbon attached to the morpholine group (C3) will show a significant upfield shift. Other ring carbons will also shift. | The change in substituent directly impacts the electron density and therefore the chemical shift of the attached and adjacent carbons. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hours depending on the sample concentration. This provides the number of unique carbon environments.[20]
-
-
2D NMR (if necessary): If the structure is complex or the 1D spectra are ambiguous, acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively establish atom connectivity.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to TMS at 0 ppm.
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts, coupling constants (J-values), and multiplicities to assemble the molecular fragments and confirm the overall structure.
-
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When an absolute, undeniable confirmation of a structure is required—particularly for compounds with stereocenters or complex regiochemistry—single-crystal X-ray crystallography is the ultimate arbiter.[21][22] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal.[23]
Causality Behind Experimental Choice: This is the only technique that provides a direct "picture" of the molecule. It is essential when NMR data is ambiguous, when the absolute configuration of a chiral molecule must be determined, or for high-impact publications and patent applications where the structural claim must be beyond any doubt.[24][25]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).[23] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and subjected to a beam of monochromatic X-rays. The diffraction data (reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
Specialized software is used to solve the phase problem and generate an initial electron density map.
-
A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the model converges.
-
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry with unparalleled accuracy.
Conclusion
The validation of a novel compound synthesized from this compound is a systematic process of evidence accumulation. It begins with the rapid, foundational checks of Mass Spectrometry and FTIR spectroscopy to confirm that a reaction has proceeded as expected. It then moves to the detailed mapping of the molecular structure through NMR spectroscopy. Finally, for ultimate confirmation, Single-Crystal X-ray Crystallography provides an unambiguous three-dimensional structure. By employing this orthogonal, multi-technique approach, researchers can present their findings with the highest degree of scientific rigor and confidence, laying a trustworthy foundation for future research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H8ClNO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. rigaku.com [rigaku.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
The Subtle Dance of Electrons: How the Chloro Substituent Modulates Nitro Group Reactivity in Ethyl 3-chloro-5-nitrobenzoate
A Comparative Guide for the Research Scientist
In the intricate world of synthetic organic chemistry, understanding the delicate interplay of functional groups on an aromatic ring is paramount to predicting and controlling reaction outcomes. This guide delves into the reactivity of the nitro group in Ethyl 3-chloro-5-nitrobenzoate, a compound of interest in the synthesis of pharmaceuticals and other specialty chemicals.[1] We will objectively compare its reactivity to benchmark compounds like nitrobenzene, dissecting the electronic influence of the chloro and ethyl ester substituents. This analysis is supported by established chemical principles and experimental data from analogous systems, providing a predictive framework for researchers in drug development and materials science.
Electronic Landscape: The Combined Influence of Meta-Directing Groups
The reactivity of a nitroarene is fundamentally governed by the electron density of the aromatic ring and the accessibility of the nitro group itself. In this compound, the nitro group is flanked by two other electron-withdrawing groups (EWGs): a chloro substituent and an ethyl ester group, both in the meta position.
The chloro group, while possessing lone pairs, exerts a net electron-withdrawing effect through induction due to its high electronegativity. The ethyl ester group is also strongly deactivating, pulling electron density from the ring via both inductive and resonance effects. When situated meta to the nitro group, these substituents do not enter into direct resonance with it. However, their combined inductive withdrawal significantly lowers the electron density of the benzene ring.[2] This deactivation has profound implications for the two primary reaction classes of the nitro group: its reduction and its role in nucleophilic aromatic substitution.
To quantify these electronic effects, we can turn to Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
| Substituent | Hammett Constant (σm) |
| -NO₂ | 0.71 |
| -Cl | 0.37 |
| -COOEt | 0.37 |
| Table 1: Hammett Constants for Meta Substituents. [4][5] |
The additive effect of these σ values suggests that the aromatic ring in this compound is significantly more electron-deficient than nitrobenzene itself. This electronic environment is the primary determinant of the nitro group's altered reactivity.
Caption: Inductive electron withdrawal in this compound.
Comparative Reactivity Analysis
We will now explore how the electronic modifications imposed by the chloro and ester groups affect the key reactions of the nitro group.
Reduction of the Nitro Group to an Amine
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis.[6] This reaction proceeds via the addition of electrons and protons to the nitrogen and oxygen atoms. Common methods include catalytic hydrogenation or the use of metals like iron, tin, or zinc in acidic media.[7]
Comparison with Nitrobenzene:
The presence of additional electron-withdrawing groups on the aromatic ring generally facilitates the reduction of the nitro group. The electron-deficient nature of the ring in this compound makes the nitro group more electrophilic and thus more susceptible to reduction compared to the nitro group in nitrobenzene. This often translates to milder reaction conditions (lower temperatures, pressures, or reaction times) being required to achieve complete conversion.
However, the presence of a chloro substituent introduces a potential for hydrodehalogenation, particularly under catalytic hydrogenation conditions with catalysts like palladium on carbon.[8] Careful selection of the reducing agent and conditions is therefore critical to ensure chemoselectivity. Systems such as iron in acetic acid or tin(II) chloride are often preferred for their high selectivity in reducing nitro groups without affecting aryl halides.[7][8] Furthermore, certain reducing systems like NaBH4-FeCl2 have been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities.[9]
Expected Reactivity Order (Reduction): this compound > Nitrobenzene
References
- 1. chemimpex.com [chemimpex.com]
- 2. testbook.com [testbook.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-chloro-5-nitrobenzoate
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling Ethyl 3-chloro-5-nitrobenzoate (CAS No. 1156940-16-7). As direct safety data for this specific compound is limited, this directive synthesizes information from closely related chemical structures, such as 2-chloro-5-nitrobenzoic acid and other nitrobenzoate derivatives, to establish a conservative and robust safety framework. Our primary objective is to ensure your safety by explaining the causality behind each procedural step and PPE recommendation.
Hazard Assessment: Understanding the Risks
Effective protection begins with a thorough understanding of the potential hazards. This compound and its structural analogs are classified as hazardous substances. The primary risks associated with handling this solid, often powdered, compound stem from its irritant properties and potential for toxicity.
-
Dermal and Ocular Hazards : The compound is known to cause skin irritation and serious eye irritation[1][2][3][4]. Some related compounds may also cause allergic skin reactions. Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Hazards : As a solid, the compound poses a significant risk of respiratory tract irritation if dust is generated and inhaled[1][2][3][4]. Precautionary statements for similar chemicals strongly advise against breathing in dust[3].
-
Ingestion Hazards : The substance is considered harmful if swallowed, with acute oral toxicity being a key concern[4][5].
These hazards dictate a multi-layered PPE approach focused on preventing all routes of exposure: dermal, ocular, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic process that adapts to the specific task at hand. All handling of this compound should, at a minimum, occur within a certified chemical fume hood to ensure adequate ventilation[1]. Eyewash stations and safety showers must be readily accessible[1][2].
Data-Driven PPE Selection
The following table summarizes the required PPE for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical splash goggles | Nitrile gloves, fully-buttoned lab coat | Required : NIOSH-approved N95 or P2 filter respirator |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile gloves, chemical-resistant apron over lab coat | Recommended : If significant aerosolization is possible |
| Routine Handling (in solution) | Chemical splash goggles | Nitrile gloves, lab coat | Not typically required if performed in a fume hood |
| Accidental Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile gloves, chemical-resistant apron or suit | Required : NIOSH-approved respirator with P100 filters |
Rationale and Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine dust particles and splashes[3][6]. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or cleaning up spills[6][7]. This provides a secondary barrier for the entire face.
-
Skin Protection :
-
Gloves : Nitrile gloves offer robust protection against a wide range of chemicals and are the recommended choice[7]. Always inspect gloves for tears or pinholes before use. Employ the proper removal technique by peeling one glove off from the cuff and using it to remove the second, ensuring no skin contact with the glove's outer surface.
-
Lab Coat/Apron : A fully buttoned lab coat is the minimum requirement. For tasks involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat is essential to prevent soak-through[1][7].
-
-
Respiratory Protection :
-
The primary inhalation risk is from airborne dust particles. Therefore, respiratory protection is mandatory when handling the solid compound outside of a glovebox, especially during weighing or transfers where dust is easily generated. A NIOSH-approved respirator with at least an N95 or a European Standard EN 149 (P2) filter is required to capture these fine particles[1].
-
Operational Workflow: A Self-Validating System
Adherence to a strict procedural workflow ensures that safety measures are consistently applied and validated at every step.
Step-by-Step PPE Selection and Use
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
Protocol for Donning and Doffing PPE
Donning Sequence (Putting On):
-
Lab Coat/Apron : Put on and fasten completely.
-
Respirator : If required, perform a seal check.
-
Goggles/Face Shield : Adjust for a snug fit.
-
Gloves : Pull cuffs over the sleeves of the lab coat.
Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.
-
Gloves : Remove using the proper technique. Dispose of immediately in a designated waste container.
-
Apron/Lab Coat : Remove by rolling it away from the body to contain contaminants.
-
Goggles/Face Shield : Handle by the strap to remove.
-
Respirator : Remove last.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE[2].
Decontamination and Disposal Plan
Safe handling extends to the proper disposal of waste materials.
-
Spill Management : In case of a small spill, do not create dust. Gently cover the spill with an absorbent material. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal[1][6]. Evacuate and consult an expert for large spills.
-
PPE Disposal : All disposable PPE, such as gloves and respirator filters, that has come into contact with the chemical must be disposed of as hazardous waste. Place items in a sealed, clearly labeled waste bag or container.
-
Chemical Waste : Unused product and solutions containing this compound must be disposed of as hazardous chemical waste through a licensed disposal company, in accordance with all federal, state, and local regulations[1][6]. Do not pour down the drain.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a resilient safety culture that protects not only the individual researcher but the entire professional community.
References
- 1. Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 1156940-16-7 [amp.chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
